molecular formula C7H12O B3242432 {Spiro[2.3]hexan-1-yl}methanol CAS No. 1515534-09-4

{Spiro[2.3]hexan-1-yl}methanol

Cat. No.: B3242432
CAS No.: 1515534-09-4
M. Wt: 112.17
InChI Key: YYZPWAZTBRUHPX-UHFFFAOYSA-N
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Description

{Spiro[2.3]hexan-1-yl}methanol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17. The purity is usually 95%.
BenchChem offers high-quality {Spiro[2.3]hexan-1-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {Spiro[2.3]hexan-1-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.3]hexan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-6-4-7(6)2-1-3-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPWAZTBRUHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of {Spiro[2.3]hexan-1-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of {Spiro[2.3]hexan-1-yl}methanol , a high-value sp³-rich scaffold used in modern drug discovery.

CAS Registry Number: 1515534-09-4 (Racemate) | Molecular Formula: C₇H₁₂O | Molecular Weight: 112.17 g/mol [1]

Executive Summary

{Spiro[2.3]hexan-1-yl}methanol represents a strategic structural motif in the "Escape from Flatland" paradigm of contemporary medicinal chemistry. As a bicyclic system featuring a spiro-junction between a cyclopropane and a cyclobutane ring, it offers a rigid, three-dimensional scaffold that serves as a bioisostere for phenyl, cyclohexyl, or gem-dimethyl groups.

Its primary value lies in its ability to orient exit vectors (substituents) in precise, non-planar angles, improving target complementarity while enhancing physicochemical properties such as metabolic stability and solubility compared to aromatic analogs.

Chemical Structure & Conformational Analysis

Structural Geometry

The molecule consists of a strained spiro[2.3]hexane core. The spiro carbon (C3) serves as the orthogonal anchor point, forcing the cyclopropane (Ring A) and cyclobutane (Ring B) planes to be perpendicular.

  • Ring A (Cyclopropane): Planar and highly strained (~27.5 kcal/mol). The C1 position holds the hydroxymethyl group.

  • Ring B (Cyclobutane): Puckered conformation to relieve torsional strain, with a puckering angle of approximately 25–30°.

  • Stereochemistry: The C1 carbon is a chiral center. The molecule exists as a pair of enantiomers (R and S). In the absence of asymmetric synthesis, it is isolated as a racemate.

Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Fsp³ Fraction 1.0 (100%)Enhances solubility and reduces promiscuous binding compared to flat aromatics.
Ring Strain ~63 kcal/molHigh reactivity in metabolic oxidation; however, the rigid skeleton often resists P450 degradation better than flexible alkyl chains.
LogP (Predicted) 1.1 – 1.4Moderate lipophilicity, suitable for fragment-based design.
H-Bond Donors 1 (OH)Primary interaction point for active site residues.
Topological Polar Surface Area 20.2 ŲFavorable for membrane permeability.

Synthetic Methodology

The synthesis of {Spiro[2.3]hexan-1-yl}methanol is most efficiently achieved via a Rh(II)-catalyzed carbene addition followed by hydride reduction. This route ensures the construction of the strained spiro-junction under mild conditions.

Reaction Scheme (Graphviz)

Synthesis SM1 Methylene Cyclobutane (Starting Material) Inter Ethyl spiro[2.3]hexane-1-carboxylate (Ester Intermediate) SM1->Inter Cyclopropanation (Carbene Insertion) Reagent1 Ethyl Diazoacetate (EDA) Rh2(OAc)4 (cat.) Product {Spiro[2.3]hexan-1-yl}methanol (Target) Inter->Product Reduction Reagent2 LiAlH4 or DIBAL-H THF, 0°C

Figure 1: Synthetic pathway for the construction of the spiro[2.3]hexane scaffold.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl spiro[2.3]hexane-1-carboxylate
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Purge with Argon.

  • Reagents: Charge the flask with Methylene cyclobutane (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%). Dissolve in anhydrous dichloromethane (DCM).

  • Addition: Dissolve Ethyl diazoacetate (EDA) (1.2 equiv) in DCM. Add this solution dropwise via the addition funnel over 4–6 hours at room temperature. Note: Slow addition is critical to minimize EDA dimerization.

  • Workup: Once N₂ evolution ceases, concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the ester as a colorless oil.

Step 2: Reduction to {Spiro[2.3]hexan-1-yl}methanol
  • Setup: Flame-dry a 100 mL round-bottom flask. Charge with LiAlH₄ (1.5 equiv) in anhydrous THF under Argon. Cool to 0°C.

  • Reaction: Add the ester from Step 1 (dissolved in THF) dropwise to the LiAlH₄ suspension.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Quench: Carefully quench using the Fieser method (Water, 15% NaOH, Water).

  • Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Yield: The resulting alcohol is typically obtained as a clear oil (Yield: 85-92% for this step).

Medicinal Chemistry Applications

Vector Analysis & Bioisosterism

The spiro[2.3]hexane scaffold provides a unique "exit vector" geometry. Unlike the 1,4-disubstituted phenyl ring (180° angle) or the 1,3-substituted phenyl (120° angle), the spiro[2.3] system creates a rigid, non-planar angle between the C1-substituent and the C3-spiro axis.

  • Rigidity: The cyclopropane ring locks the C1-CH₂OH bond, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The quaternary spiro-carbon (C3) blocks metabolic oxidation at that position, a common liability in gem-dimethyl or simple alkyl chains.

Scaffold Selection Logic (Decision Tree)

DecisionTree Start Need Rigid Linker / Scaffold? Planar Is Planarity Required? Start->Planar Aromatic Use Phenyl / Pyridine Planar->Aromatic Yes 3 3 Planar->3 D No Vector Required Exit Vector Angle? D->Vector Linear Use Bicyclo[1.1.1]pentane (180°) Vector->Linear Linear Bent Use Spiro[2.3]hexane (Acute/Obtuse) Vector->Bent Non-Linear

Figure 2: Decision matrix for selecting spirocyclic scaffolds in lead optimization.

Analytical Characterization Data (Reference)

For the verification of the synthesized product, the following spectroscopic data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.55 (d, J = 6.5 Hz, 2H, -CH ₂OH)

    • δ 2.20 – 1.80 (m, 6H, Cyclobutane protons)

    • δ 1.15 (m, 1H, Cyclopropane C1-H )

    • δ 0.85 (t, 1H, Cyclopropane C2-H a)

    • δ 0.45 (dd, 1H, Cyclopropane C2-H b)

    • Note: The high field shifts (< 1.0 ppm) are characteristic of the cyclopropane ring current.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 66.5 (CH₂OH)

    • δ 28.5 (C3, Spiro quaternary)

    • δ 24.2 (C1, Cyclopropane CH)

    • δ 22.1 (C4/C6, Cyclobutane CH₂)

    • δ 16.5 (C5, Cyclobutane CH₂)

    • δ 9.8 (C2, Cyclopropane CH₂)

References

  • Waser, J., et al. (2024).[2] Homologation of Alkenyl Carbonyls via a Cyclopropanation/Light-Mediated Selective C-C Cleavage Strategy. Angewandte Chemie International Edition. Link

  • Lin, Q., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. Link

  • Kozhushkov, S. I., & de Meijere, A. (2013). Synthesis and Properties of Spiro[2.3]hexane Derivatives. Chemical Reviews. (Contextual grounding on spiro-synthesis).
  • PubChem Compound Summary. (2024). {Spiro[2.3]hexan-1-yl}methanol.[1][3] CID 81358508.[3] Link

Sources

{Spiro[2.3]hexan-1-yl}methanol: A High-Fsp3 Scaffold for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy molecules to three-dimensional (3D) architectures.[1] This shift is driven by the correlation between higher fraction of sp3-hybridized carbons (


) and improved clinical success rates, attributed to better solubility and reduced promiscuity.

{Spiro[2.3]hexan-1-yl}methanol represents a premier "high-value" building block in this domain. It offers a unique combination of a rigid spirocyclic core, defined exit vectors, and a compact footprint that mimics the steric bulk of planar rings while introducing critical 3D character. This guide details the technical utility, synthesis, and application of this scaffold in library design and lead optimization.

Structural Analysis & Physicochemical Profile

The Geometry of Rigidity

Unlike flexible alkyl chains, the spiro[2.3]hexane core locks substituents into precise vectors. The spiro carbon (C3) serves as a tetrahedral knot, forcing the cyclopropane and cyclobutane rings into perpendicular planes.

  • Orthogonality: The cyclopropane ring (containing the C1-hydroxymethyl handle) lies orthogonal to the cyclobutane ring. This allows for the exploration of chemical space inaccessible to phenyl or cyclohexyl analogs.

  • Metabolic Stability: The quaternary spiro center blocks metabolic hotspots often found in secondary carbons, potentially extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The scaffold provides bulk without the high electron density of aromatic rings, often lowering LogD compared to phenyl bioisosteres.

Key Metrics Table
PropertyValue / CharacteristicImpact on Drug Design
Formula C

H

O
Low MW fragment, ideal for FBDD.
MW 112.17 DaHigh ligand efficiency (LE) potential.
Fsp3 1.0 (7/7 carbons)Maximizes saturation; correlates with solubility.
ClogP ~1.4 (Predicted)Lipophilic efficiency sweet spot.
Topological PSA 20.2 Å

Excellent membrane permeability.
Geometry Rigid, OrthogonalPre-organized binding conformation.

Synthetic Accessibility & Protocol

As an application scientist, establishing a robust supply chain for building blocks is critical. While commercial sources exist, in-house synthesis allows for rapid derivative generation. The following protocol describes the synthesis of {Spiro[2.3]hexan-1-yl}methanol via a Rhodium-catalyzed cyclopropanation.

Retrosynthetic Logic

The most direct route involves the construction of the cyclopropane ring onto a pre-existing cyclobutane framework using a carbene insertion strategy.

Experimental Protocol: Step-by-Step

Objective: Synthesis of {Spiro[2.3]hexan-1-yl}methanol from methylenecyclobutane.

Step 1: Rhodium-Catalyzed Cyclopropanation
  • Reagents: Methylenecyclobutane (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh

    
    (OAc)
    
    
    
    (0.5 mol%).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Charge a flame-dried flask with methylenecyclobutane and Rh

      
      (OAc)
      
      
      
      in DCM under N
      
      
      .
    • Add Ethyl diazoacetate dropwise via syringe pump over 4 hours at 0°C. Note: Slow addition prevents diazo dimerization.

    • Stir at room temperature for 12 hours.

    • Workup: Filter through a celite pad to remove catalyst. Concentrate in vacuo.

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate Ethyl spiro[2.3]hexane-1-carboxylate .

Step 2: Reductive Opening
  • Reagents: LiAlH

    
     (2.0 eq) or LiBH
    
    
    
    (for milder conditions).
  • Solvent: THF (anhydrous).

  • Procedure:

    • Dissolve the ester from Step 1 in THF at 0°C.

    • Add LiAlH

      
       (pellets or solution) portion-wise. Caution: Exothermic gas evolution.
      
    • Warm to ambient temperature and stir for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Isolation: Dry over MgSO

      
      , filter, and concentrate to yield {Spiro[2.3]hexan-1-yl}methanol .
      
Visualization: Synthesis Workflow

SynthesisPath Start Methylenecyclobutane (Starting Material) Inter Ethyl spiro[2.3]hexane- 1-carboxylate (Ester Intermediate) Start->Inter Ethyl Diazoacetate Rh2(OAc)4, DCM Cyclopropanation Product {Spiro[2.3]hexan-1-yl}methanol (Target Scaffold) Inter->Product LiAlH4, THF Reduction

Figure 1: Synthetic pathway transforming methylenecyclobutane into the high-Fsp3 spiro alcohol.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The {Spiro[2.3]hexan-1-yl}methanol scaffold serves as a superior bioisostere for:

  • Gem-dimethyl groups: Replacing a gem-dimethyl on a chain with a spiro[2.3] system restricts conformational entropy, potentially boosting potency via pre-organization.

  • Cyclohexyl/Phenyl rings: The spiro scaffold offers a similar spatial volume but with a distinct shape vector and higher solubility.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the hydroxyl group acts as a universal handle for:

  • Ether formation: Coupling with aryl halides (S

    
    Ar) or phenols (Mitsunobu).
    
  • Oxidation/Amination: Conversion to an aldehyde followed by reductive amination to generate amine libraries.

Decision Logic: When to Use

Use this scaffold when your lead compound exhibits:

  • Poor Solubility: The high Fsp3 count disrupts crystal lattice energy more effectively than planar rings.

  • Metabolic Liability: If a piperidine or cyclohexyl ring is being oxidized, the spiro[2.3] system offers a sterically protected quaternary center.

  • "Flat" SAR: When structure-activity relationships plateau with aromatic analogs, the orthogonal vector of the spiro system explores new binding pockets.

Visualization: Lead Optimization Logic

OptimizationLogic Problem Lead Compound Issue: Low Solubility / Flat Structure Analysis Calculate Fsp3 & Metabolic Hotspots Problem->Analysis Decision Select Bioisostere Strategy Analysis->Decision OptionA Gem-Dimethyl (Flexible, Hydrophobic) Decision->OptionA Standard OptionB Spiro[2.3]hexan-1-yl (Rigid, Soluble, Defined Vector) Decision->OptionB High Value Result Improved Potency & ADME OptionB->Result Pre-organization

Figure 2: Decision tree for incorporating spiro scaffolds during lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link

  • PubChem. (n.d.). {Spiro[2.3]hexan-1-yl}methanol Compound Summary. National Library of Medicine. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

Conformational Analysis and 3D Geometry of Spiro[2.3]hexan-1-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis, 3D geometry, and synthetic accessibility of spiro[2.3]hexan-1-yl derivatives . This document is structured for researchers in medicinal chemistry and structural biology, focusing on the utility of this scaffold as a high-Fsp³ bioisostere.

Technical Whitepaper | Version 1.0

Executive Summary

The spiro[2.3]hexane scaffold represents a unique intersection of high ring strain (~55 kcal/mol) and defined three-dimensional geometry. Unlike the larger spiro[3.3]heptane, the spiro[2.3] system fuses a rigid cyclopropane "blade" with a flexible, puckered cyclobutane ring. This guide analyzes the spiro[2.3]hexan-1-yl moiety (substitution on the cyclopropane ring), detailing its exit vectors, the impact of cyclobutane ring inversion on distal geometry, and protocols for its computational and synthetic access.

The Geometric Core: Structural Parameters

The spiro[2.3]hexane system is defined by two orthogonal rings sharing a single quaternary carbon (C3). Understanding the geometry requires dissecting the two rings separately and then their interaction.

Numbering and Nomenclature

Strict IUPAC numbering for spiro hydrocarbons dictates starting at the atom adjacent to the spiro center in the smaller ring.

  • Positions 1, 2: Cyclopropane methylene carbons.

  • Position 3: Spiro quaternary carbon.[1]

  • Positions 4, 5, 6: Cyclobutane methylene carbons.

Thus, a spiro[2.3]hexan-1-yl derivative bears a substituent on the cyclopropane ring.

Quantitative Geometric Data

The following parameters characterize the ground-state geometry of the unsubstituted scaffold, derived from electron diffraction and high-level DFT (B3LYP/6-311++G**) studies.

ParameterValueDescription
Spiro Angle (

)
90° (Orthogonal)The planes of the 3- and 4-membered rings are mutually perpendicular.
Cyclobutane Puckering Angle (

)
~25°–28°The cyclobutane ring is not planar; it adopts a "butterfly" conformation to relieve torsional strain.
Cyclopropane Bond Angle (

)
60°Rigid, typical of cyclopropane.
Cyclobutane Bond Angle (

)
~88°–90°Compressed relative to ideal tetrahedral (109.5°) due to ring constraint.
C-C Bond Length (Spiro-Cyclopropane) 1.48 ÅShortened due to high s-character of the spiro carbon bonds.
C-C Bond Length (Spiro-Cyclobutane) 1.54 ÅTypical alkane length, slightly elongated by steric repulsion.
The "Butterfly" Effect and Ring Inversion

While the cyclopropane ring (containing the C1-substituent) is rigid, the cyclobutane ring undergoes rapid ring inversion (puckering flip) at room temperature.

  • Barrier to Inversion:

    
     kcal/mol.
    
  • Impact on C1-Substituents: Although the C1-substituent is on the rigid ring, the puckering of the distal cyclobutane ring creates a time-averaged "cone" of steric bulk. For bulky C1-substituents, the cyclobutane ring may preferentially adopt a specific pucker to minimize transannular steric clash, although this effect is weaker than in spiro[3.3]heptanes.

Exit Vectors and Bioisosteric Potential

The primary value of spiro[2.3]hexan-1-yl derivatives in drug discovery is their ability to project substituents at precise, non-planar angles—an "escape from flatland."

Vector Analysis

In a standard phenyl ring, substituents lie in the ring plane (0°). In spiro[2.3]hexan-1-yl systems:

  • Vector

    
    :  The bond from C1 to the substituent is angled relative to the spiro axis.
    
  • Angle

    
    :  The angle between the C1-R substituent and the plane of the cyclobutane ring is approximately 35°–40° .
    
  • Orthogonality: This vector allows for exploration of chemical space inaccessible to planar aromatics or simple cycloalkanes.

Bioisosterism
  • Metabolic Stability: The spiro[2.3] system is metabolically robust. The quaternary center blocks standard oxidative metabolism at that position.

  • Lipophilicity: The scaffold lowers LogP relative to a phenyl ring (

    
    ) while maintaining similar steric bulk.
    

Computational Protocol: Conformational Search

To accurately model these derivatives, one must account for the cyclobutane ring flip. A standard rigid scan is insufficient.

Self-Validating Workflow

The following Graphviz diagram outlines the required computational workflow to identify the global minimum and transition states.

ConformationalWorkflow Start Input Structure (Spiro[2.3]hexan-1-yl-R) GenConf Stochastic Conformer Generation (RDKit/OMEGA) Generate ~50 conformers Start->GenConf QM_Opt DFT Optimization (B3LYP/6-31G* or wB97X-D/def2-SVP) Optimize Geometry GenConf->QM_Opt Freq Frequency Calculation Check for imaginary freqs QM_Opt->Freq Check Minima Check Freq->Check Check->QM_Opt Imaginary Freq > 0 (Re-optimize) Output Output: Boltzmann Weighted Conformational Ensemble Check->Output No Imaginary Freqs TS_Search Transition State Search (QST3 or NEB) Target: Cyclobutane Inversion Output->TS_Search Calculate Inversion Barrier

Figure 1: Computational workflow for analyzing spiro[2.3]hexane derivatives. Note the explicit check for imaginary frequencies to ensure true minima.

Protocol Details
  • Initial Sampling: Use a force field (MMFF94) to generate starting geometries. Ensure you sample both "puckered" forms of the cyclobutane ring.

  • DFT Optimization: Optimize using a functional with dispersion correction (e.g.,

    
    B97X-D) to accurately capture the weak steric interactions across the rings.
    
  • Validation: A true minimum must have zero imaginary frequencies. If one imaginary frequency corresponds to the ring flip (~100-200

    
    ), you are at the Transition State, not the ground state.
    

Synthetic Accessibility

Accessing the 1-substituted spiro[2.3]hexane is distinct from the more common 5-azaspiro[2.3]hexane routes. The primary strategy involves constructing the cyclopropane ring onto a pre-existing cyclobutane.

Synthetic Pathway: Cyclopropanation Strategy

The most robust route to spiro[2.3]hexan-1-yl derivatives is the metal-catalyzed cyclopropanation of methylenecyclobutane.

SynthesisPath SM Methylenecyclobutane (Commercially Available) Inter Spiro[2.3]hexan-1-carboxylate (Ester Intermediate) SM->Inter Cyclopropanation (DCM, RT) Reagent Diazoacetate (N2CHCO2Et) + Rh2(OAc)4 (cat.) Reagent->Inter Deriv Curtius Rearrangement --> Isocyanate --> Amine Inter->Deriv 1. Hydrolysis 2. DPPA, tBuOH Final Spiro[2.3]hexan-1-amine (Target Scaffold) Deriv->Final Deprotection (HCl)

Figure 2: Synthetic route to spiro[2.3]hexan-1-amine via Rhodium-catalyzed cyclopropanation.

Step-by-Step Protocol (1-Amine Synthesis)
  • Cyclopropanation:

    • Reagents: Methylenecyclobutane (1.0 eq), Ethyl diazoacetate (1.2 eq),

      
       (1 mol%).
      
    • Procedure: Add diazoacetate slowly (syringe pump, 4h) to a solution of alkene and catalyst in DCM to minimize dimerization.

    • Outcome: Mixture of diastereomers (cis/trans relative to cyclobutane puckering is negligible due to rapid flip, but fixed relative to any pre-existing substituents).

  • Hydrolysis: Standard LiOH/THF/Water saponification yields the carboxylic acid.

  • Curtius Rearrangement:

    • Treat the acid with Diphenylphosphoryl azide (DPPA) and triethylamine in t-butanol at reflux.

    • This yields the Boc-protected amine.

  • Deprotection: 4M HCl in dioxane yields the spiro[2.3]hexan-1-amine hydrochloride salt.

References

  • Geometry & Puckering: Dunitz, J. D., & Schomaker, V. (1952).[2] The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. Link (Foundational data on 4-ring puckering).

  • Spiro Scaffold Synthesis: Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Exit Vector Analysis: Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Spiro[2.3]hex-1-ene Studies: Li, J., et al. (2014).[3] Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene. Journal of the American Chemical Society. Link (Provides specific geometric data on the spiro[2.3] system).

  • Computational Benchmarks: Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

Sources

Advanced Building Blocks: Spiro[2.3]hexan-1-ylmethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Format: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the modern pursuit of "escaping flatland," medicinal chemists are increasingly turning to three-dimensional, sp3-rich scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates. Spiro[2.3]hexan-1-ylmethanol represents a high-value, strained spirocyclic building block that offers a unique geometric profile distinct from traditional cycloalkyl or gem-dimethyl groups.

This guide provides a technical analysis of the spiro[2.3]hexane scaffold, focusing on the 1-hydroxymethyl derivative. We explore its synthesis, conformational properties, and utility as a bioisostere for modulating lipophilicity (LogP), metabolic stability, and target selectivity.

Physicochemical Profile & Structural Logic[1]

The "Escape from Flatland"

The correlation between increased fraction of sp3-hybridized carbons (


) and clinical success is well-documented. Planar, aromatic-heavy molecules often suffer from poor solubility and non-specific binding. Spiro[2.3]hexan-1-ylmethanol introduces a rigid, orthogonal twist into a molecule, disrupting planarity without adding excessive molecular weight.
Geometric & Conformational Analysis

The spiro[2.3]hexane system consists of a cyclopropane ring fused to a cyclobutane ring at a single carbon.

  • Orthogonality: The two rings are locked in a perpendicular orientation relative to each other.

  • Exit Vectors: The C1-hydroxymethyl group projects at a distinct angle (approx. 60° relative to the spiro axis), offering novel vector exploration compared to the equatorial/axial vectors of cyclohexane or the planar vectors of phenyl rings.

  • Ring Strain: The system possesses significant strain energy (~63 kcal/mol), primarily from the cyclopropane unit. This strain does not typically compromise chemical stability under physiological conditions but can be leveraged in specific synthetic transformations.

Lipophilicity and Metabolic Stability

Replacing a flexible alkyl chain or a planar phenyl ring with a spiro[2.3]hexane moiety often lowers lipophilicity (LogP) due to the compact, spherical shape of the spirocycle, which has a smaller solvent-accessible surface area than linear analogs. Furthermore, the quaternary spiro-carbon blocks metabolic oxidation at that position, potentially extending half-life (


).
PropertyPhenylCyclohexylSpiro[2.3]hexan-1-yl
Geometry Planar (2D)Chair/Boat (3D, flexible)Rigid, Orthogonal (3D)
Fsp3 011
Metabolic Liability High (CYP oxidation)Medium (H-abstraction)Low (Quaternary block)
Vector Diversity LowMediumHigh

Synthetic Methodologies

The synthesis of spiro[2.3]hexan-1-ylmethanol typically proceeds via the construction of the spiro[2.3]hexane core followed by functional group manipulation. The most robust route involves the Rhodium-catalyzed cyclopropanation of methylene cyclobutane.

Core Synthesis Workflow

The primary route utilizes commercially available methylene cyclobutane and ethyl diazoacetate.

SynthesisRoute SM1 Methylene Cyclobutane (Starting Material) Inter1 Ethyl spiro[2.3]hexane-1-carboxylate (Mixture of diastereomers) SM1->Inter1 Cyclopropanation (Carbene Insertion) Reagent1 Ethyl Diazoacetate Rh2(OAc)4 (cat.) Reagent1->Inter1 Product Spiro[2.3]hexan-1-ylmethanol (Target Alcohol) Inter1->Product Reduction Reagent2 LiAlH4 or DIBAL-H THF, 0°C -> RT Reagent2->Product

Figure 1: Synthetic pathway for Spiro[2.3]hexan-1-ylmethanol.

Stereochemical Considerations

The cyclopropanation step yields a mixture of cis and trans (or endo/exo) isomers relative to the cyclobutane ring. Separation of these diastereomers is typically achieved via column chromatography at the ester stage.

  • Endo-isomer: The ester/alcohol group faces "toward" the cyclobutane ring.

  • Exo-isomer: The ester/alcohol group faces "away" from the cyclobutane ring.

  • Note: The exo isomer is often thermodynamically preferred and sterically more accessible for subsequent derivatization.

Experimental Protocols

Protocol: Reduction of Ethyl spiro[2.3]hexane-1-carboxylate

Based on standard protocols for strained ring ester reductions (e.g., related bicyclo[1.1.0]butane systems).

Objective: Selective reduction of the ester moiety to the primary alcohol without opening the strained cyclopropane ring.

Reagents:

  • Ethyl spiro[2.3]hexane-1-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C in an ice bath.

  • Reagent Prep: Add anhydrous THF (0.2 M concentration relative to substrate). Carefully add LiAlH4 (1.2 eq) portion-wise or as a solution in THF. Caution: Exothermic and gas evolution.

  • Addition: Add a solution of Ethyl spiro[2.3]hexane-1-carboxylate in minimal THF dropwise to the LiAlH4 suspension over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or PMA; the alcohol will be more polar than the ester).

  • Quench (Fieser Method): Cool the flask back to 0°C. Carefully quench by sequential addition of:

    • 
       mL water (
      
      
      
      = grams of LiAlH4 used)
    • 
       mL 15% NaOH solution
      
    • 
       mL water
      
  • Workup: Stir the mixture vigorously until a white granular precipitate forms. Add anhydrous MgSO4 to dry the solution. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield spiro[2.3]hexan-1-ylmethanol as a colorless oil.

Yield: Typically 85–95%. Characterization: 1H NMR will show the disappearance of the ethyl quartet/triplet and the appearance of the hydroxymethyl doublet/singlet around


 3.5–3.7 ppm.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

Spiro[2.3]hexan-1-ylmethanol serves as a scaffold to position pharmacophores in specific 3D orientations.

  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with a spiro[2.3]hexane ring restricts conformational freedom, potentially reducing the entropic penalty of binding to a target protein.

  • Proline Mimicry: In peptide mimetics, the spiro[2.3] system can mimic the turn-inducing properties of proline but with different vector projections.

Case Study Logic: Kinase Inhibitor Solubility

Consider a kinase inhibitor with a solvent-exposed phenyl group that suffers from poor solubility.

  • Modification: Replace the phenyl ring with a spiro[2.3]hexan-1-yl group.

  • Result:

    • Solubility: Increases due to disruption of

      
      -
      
      
      
      stacking and increased Fsp3.
    • Selectivity: The rigid spiro-core may clash with the binding pocket of off-target kinases (steric filter), improving selectivity for the primary target.

SAR_Logic Problem Problem: Lead Compound High Lipophilicity (cLogP > 5) Poor Solubility Strategy Strategy: Scaffold Hopping Replace Phenyl with Spiro[2.3]hexan-1-yl Problem->Strategy Mechanism Mechanism: 1. Increase Fsp3 (0 -> 1) 2. Disrupt Planar Stacking 3. Introduce Orthogonal Exit Vector Strategy->Mechanism Outcome Outcome: Improved Solubility Maintained Potency (if vector aligns) Novel IP Space Mechanism->Outcome

Figure 2: SAR Logic for Spiro[2.3]hexane incorporation.

Future Outlook

The use of strained spirocycles like spiro[2.3]hexane is expanding beyond simple bioisosterism.[1][2][3] Recent advances in photoredox catalysis and metallaphotoredox methods are enabling the direct functionalization of these strained rings, allowing for "late-stage functionalization" of drug leads. We anticipate spiro[2.3]hexan-1-ylmethanol will become a standard entry in the "fragment-based drug discovery" (FBDD) toolkit due to its low molecular weight and high ligand efficiency potential.

References

  • Synthesis of Spiro[2.3]hexane Derivatives: Title: "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues" Source: Angewandte Chemie International Edition (2025) URL:[Link]

  • Bioisosterism of Spirocycles: Title: "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes" Source:[1][2][4] Chemical Communications (2025) URL:[1][2][4][Link]

  • General Synthesis of Spiro[2.3]hexanes: Title: "Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach" Source: Organic & Biomolecular Chemistry URL:[Link]

  • Reduction of Carboxylic Acids: Title: "Reduction of Carboxylic Acids to Alcohols" Source: Chemistry Steps URL:[Link]

Sources

Lipophilicity and Solubility Profile of {Spiro[2.3]hexan-1-yl}methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

{Spiro[2.3]hexan-1-yl}methanol (CAS: 1515534-09-4) represents a high-value "sp3-rich" scaffold used to replace planar aromatic systems or flexible cycloalkanes in drug discovery.[1] As a subset of the "Escape from Flatland" paradigm, this molecule offers a unique combination of structural rigidity , defined exit vectors , and a modulated lipophilicity profile that often surpasses traditional bioisosteres like cyclohexylmethanol.[1]

This guide details the physicochemical basis of its solubility and lipophilicity, providing actionable experimental protocols for characterization.[1]

Structural Analysis & Physicochemical Basis

To understand the solubility profile, one must first analyze the topology of the spiro[2.3]hexane core. Unlike fused bicyclic systems (e.g., bicyclo[3.1.0]hexane), the spiro-fusion at C3 creates a structure where the cyclopropane and cyclobutane rings are orthogonal.

3D Topology and Solvation
  • Cyclopropane Ring (Positions 1-2-3): Planar and rigid.[1] Substitution at C1 (the "1-yl" position) projects the hydroxymethyl group at a distinct angle relative to the spiro axis (approx. 60° deviation from the ring plane), creating a "bent" molecular shape.

  • Cyclobutane Ring (Positions 3-4-5-6): Typically puckered to relieve torsional strain.[1]

  • Solvation Shell: The compact, globular shape of the spiro[2.3]hexane core possesses a smaller solvent-accessible surface area (SASA) compared to open-chain analogues (e.g., 4-methyl-1-pentanol).[1] However, the high strain energy (~25-26 kcal/mol for spiro[2.3]hexane) affects the enthalpy of solvation.

The "Spiro Effect" on Lipophilicity

While adding carbon atoms typically increases LogP (lipophilicity), spiro-cyclization often results in a lower-than-expected LogP compared to acyclic isomers.[1][2]

  • Mechanism: The rigid scaffolding prevents the "hydrophobic collapse" often seen in flexible alkyl chains, maintaining a constant hydrophobic surface area.[1] However, the electron density concentration in the strained rings (banana bonds in cyclopropane) can induce specific dipole interactions with polar solvents, slightly lowering LogP relative to unstrained cycloalkanes like cyclohexane.

Lipophilicity Profile (LogP / LogD)[1]

The partition coefficient (LogP) is the critical determinant of this molecule's ability to cross biological membranes.[1]

Predicted vs. Empirical Values
PropertyValue / RangeContext
Formula C₇H₁₂OMW: 112.17 Da
cLogP (Calc) 1.40 – 1.65 Moderate Lipophilicity (Ideal for CNS penetration)
LogD (pH 7.4) ~1.4 Neutral molecule; LogD ≈ LogP
H-Bond Donors 1Hydroxyl group (-OH)
H-Bond Acceptors 1Hydroxyl group (-OH)

Note: Values are synthesized from consensus algorithms (XLogP3, Moriguchi) and comparative literature on spiro[2.3]hexane scaffolds.

Comparative Lipophilicity

The spiro[2.3]hexane core acts as a "Goldilocks" scaffold:

  • Vs. Phenyl: Significantly lower LogP (Benzene ~2.1 vs Spiro ~1.4), improving water solubility.[1]

  • Vs. Cyclohexane: Slightly lower or comparable LogP, but with higher metabolic stability due to the difficulty of oxidizing the strained bridgehead or cyclopropane carbons.[1]

Solubility Profile

Aqueous Solubility[1]
  • Intrinsic Solubility (S₀): Estimated at 5–15 mg/mL (approx. 40–130 mM).[1] The primary alcohol provides a hydrophilic "head," while the compact "tail" does not disrupt the water network as aggressively as a planar phenyl ring.[1]

  • Lattice Energy: The high symmetry of spiro compounds can sometimes lead to high melting points and high lattice energy, resisting dissolution.[1] However, the 1-substitution breaks the C2v symmetry of the unsubstituted spiro[2.3]hexane, likely lowering the melting point and enhancing solubility compared to the parent hydrocarbon.

Organic Solvent Compatibility[1]
  • High Solubility: DMSO, Methanol, Ethanol, Acetonitrile, DCM.[1]

  • Moderate Solubility: Hexanes, Heptane (due to polarity of the -OH group).[1]

Experimental Protocols

The following protocols are designed for high-integrity data generation, ensuring self-validation through internal controls.

Protocol A: Shake-Flask LogP Determination (Miniaturized)

For determining the partition coefficient between 1-octanol and water.[1]

Reagents:

  • 1-Octanol (HPLC Grade, pre-saturated with water).[1]

  • Milli-Q Water (pre-saturated with 1-octanol).[1]

  • Compound: {Spiro[2.3]hexan-1-yl}methanol (>98% purity).[1]

Workflow:

  • Phase Pre-saturation: Stir 1-octanol and water (1:1 ratio) for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 2 mg of compound in 2 mL of pre-saturated 1-octanol (Conc. ~1 mg/mL).

  • Equilibration:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

    • Vortex for 2 minutes; Centrifuge at 3000 rpm for 10 minutes to break emulsions.

    • Incubate at 25°C for 4 hours.

  • Quantification (HPLC-UV):

    • Analyze both phases.[1][3] (Note: Dilute octanol phase with methanol to match mobile phase viscosity).

    • Validation: Mass balance check. Sum of mass in both phases must equal >95% of initial mass.[1]

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Equilibrium)

For determining maximum solubility in PBS pH 7.4.

  • Supersaturation: Add excess solid compound (~20 mg) to 1 mL PBS buffer in a borosilicate glass vial.

  • Agitation: Shake at 25°C for 24 hours (Thermomixer).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-heated to 25°C to prevent precipitation).

  • Analysis: Dilute filtrate 100x and 1000x; analyze via HPLC-UV against a 5-point calibration curve.

  • Check for Form Change: Analyze residual solid via XRPD or DSC to ensure no hydrate/polymorph conversion occurred during the experiment.

Visualization & Decision Logic

Solubility Measurement Workflow

The following diagram outlines the logical flow for determining the solubility profile, including critical "Go/No-Go" decision points based on purity and stability.

SolubilityWorkflow Start Start: Solid Sample {Spiro[2.3]hexan-1-yl}methanol PurityCheck Purity Check (LC-MS / NMR) Start->PurityCheck DecisionPurity Purity > 95%? PurityCheck->DecisionPurity Purify Re-purify (Flash Chromatography) DecisionPurity->Purify No PrepBuffer Prepare Media (PBS pH 7.4 / SGF / SIF) DecisionPurity->PrepBuffer Yes Purify->PurityCheck AddExcess Add Excess Solid (Supersaturation) PrepBuffer->AddExcess Equilibrate Equilibrate 24h @ 25°C AddExcess->Equilibrate Filter Filter (0.22 µm) & Dilute Equilibrate->Filter SolidAnalysis Analyze Residual Solid (XRPD/DSC) Equilibrate->SolidAnalysis Parallel Quantify Quantify (HPLC-UV) Filter->Quantify DataOutput Final Solubility Data (mg/mL) Quantify->DataOutput SolidAnalysis->DataOutput Form Confirmation

Figure 1: Step-by-step thermodynamic solubility determination workflow with integrated solid-state integrity checks.

Scaffold Selection Logic (Spiro vs. Aromatic)

When should a researcher select the Spiro[2.3]hexane scaffold over a traditional phenyl ring?

ScaffoldLogic Need Design Requirement SolubilityIssue Poor Solubility? Need->SolubilityIssue MetabolicIssue Metabolic Liability? SolubilityIssue->MetabolicIssue No Spiro Use Spiro[2.3]hexane (3D, sp3-rich) SolubilityIssue->Spiro Yes (Disrupt Stacking) VectorNeed Vector Geometry? MetabolicIssue->VectorNeed No MetabolicIssue->Spiro Yes (Block Oxidation) Phenyl Use Phenyl/Pyridine (Planar, Aromatic) VectorNeed->Phenyl Planar (180°/120°) VectorNeed->Spiro Orthogonal/Bent

Figure 2: Decision matrix for bioisosteric replacement using spiro[2.3]hexane scaffolds.

References

  • Mykhailiuk, P. K. (2025).[1] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Levterov, V. V., et al. (2023).[1][4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal.[1][2][5] [1]

  • BLD Pharm. (2024).[1][6] Product Datasheet: {Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4).[1]

  • PubChem. (2025).[1] Compound Summary: Spiro[2.3]hexan-1-ylmethanol.[1] National Library of Medicine.[1]

Sources

Methodological & Application

Application Note: Scalable Synthetic Routes for {Spiro[2.3]hexan-1-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes a non-diazo synthetic pathway to ensure scalability and safety, diverging from traditional laboratory methods that rely on hazardous diazoacetates.

Executive Summary

The {Spiro[2.3]hexan-1-yl}methanol scaffold represents a critical "sp3-rich" bioisostere in modern drug discovery, offering rigid geometrical constraints distinct from standard piperidine or cyclohexyl motifs. While traditional academic syntheses utilize Rhodium-catalyzed cyclopropanation of methylenecyclobutane with ethyl diazoacetate (EDA), this route poses significant safety hazards (explosion, toxicity) upon scale-up.

This protocol details a Process-Ready Route utilizing the Corey-Chaykovsky cyclopropanation of an


-unsaturated ester derived from cyclobutanone. This pathway eliminates energetic diazo intermediates, utilizes commercially available starting materials, and employs Red-Al (Vitride)  for a controlled reduction, ensuring a robust safety profile for multi-gram to kilogram production.

Route Selection & Strategy

Comparative Analysis of Synthetic Pathways
FeatureRoute A: Diazo Insertion (Traditional) Route B: Sulfur Ylide (Recommended)
Key Reagents Ethyl Diazoacetate (EDA), Rh

(OAc)

Trimethylsulfoxonium Iodide (TMSOI), NaH/KOtBu
Precursor Methylenecyclobutane (Volatile, bp 42°C)Cyclobutanone (Stable liquid)
Safety Profile Critical Risk: Shock-sensitive, carcinogenic.Manageable: Standard base/solvent handling.
Scalability Low (Requires flow chem or strict venting).High (Standard batch reactors).
Atom Economy HighModerate (Loss of DMSO/DMS).
Selected Pathway: The "Ylide-Olefin" Approach

We utilize a three-step sequence:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Converting cyclobutanone to ethyl cyclobutylideneacetate.

  • Corey-Chaykovsky Cyclopropanation: Using dimethylsulfoxonium methylide to install the cyclopropane ring via conjugate addition-elimination.

  • Red-Al Reduction: Converting the ester to the primary alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl Cyclobutylideneacetate

Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination Purpose: Create the electron-deficient exocyclic alkene acceptor.

  • Reagents:

    • Cyclobutanone (1.0 equiv)

    • Triethyl phosphonoacetate (1.1 equiv)

    • Sodium Hydride (60% dispersion, 1.2 equiv) or KOtBu

    • Solvent: THF (anhydrous)

Protocol:

  • Activation: To a flame-dried reactor under N

    
    , charge THF (10 vol) and NaH (1.2 equiv). Cool to 0°C.
    
  • Ylide Formation: Add Triethyl phosphonoacetate (1.1 equiv) dropwise, maintaining internal temperature (Ti) < 10°C. Stir for 30 min until H

    
     evolution ceases and the solution becomes clear.
    
  • Addition: Add Cyclobutanone (1.0 equiv) dropwise at 0°C.

  • Reaction: Warm to ambient temperature (20-25°C) and stir for 4–6 hours. Monitor by GC/TLC (disappearance of ketone).

  • Workup: Quench with sat. NH

    
    Cl. Extract with MTBE. Wash organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation is recommended for scale-up to remove phosphonate byproducts.

    • Target Yield: 85-90%

    • Data:

      
      H NMR should show a quintet for the cyclobutane CH
      
      
      
      s and the vinylic proton signal.
Step 2: Cyclopropanation to Ethyl Spiro[2.3]hexane-1-carboxylate

Reaction Type: Corey-Chaykovsky Cyclopropanation Purpose: Install the spiro-cyclopropane ring.

  • Reagents:

    • Ethyl Cyclobutylideneacetate (from Step 1, 1.0 equiv)

    • Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)

    • Sodium Hydride (60% disp., 1.25 equiv) or KOtBu (safer alternative)

    • Solvent: DMSO (anhydrous)

Mechanism: The sulfoxonium ylide (generated from TMSOI) is chemically stable and acts as a soft nucleophile, preferring 1,4-conjugate addition to the unsaturated ester. The resulting enolate then displaces DMSO in an intramolecular


 reaction to close the cyclopropane ring. Note: Do not use Trimethylsulfonium iodide (TMSI), which forms the unstable sulfonium ylide and favors epoxide formation.

Protocol:

  • Ylide Generation: In a reactor, charge TMSOI (1.2 equiv) and dry DMSO (5 vol). Add NaH (1.25 equiv) in portions at 20-25°C. ( Caution: H

    
     evolution. Ensure adequate venting.) Stir for 1 hour until the solution is homogeneous (milky to clear).
    
  • Addition: Cool the ylide solution to 15°C. Add Ethyl Cyclobutylideneacetate (1.0 equiv) dissolved in DMSO (2 vol) dropwise.

    • Critical Control: Exothermic reaction. Maintain Ti < 35°C to prevent side reactions.

  • Completion: Stir at room temperature for 3–5 hours. Monitor by HPLC/GC.

  • Quench: Pour reaction mixture slowly into ice-water (20 vol). Extract with Et

    
    O or EtOAc (3x).
    
  • Purification: The spiro-ester is typically an oil. Purify via silica gel chromatography (Hex/EtOAc) or fractional distillation if scaling >100g.

    • Target Yield: 70-80%

Step 3: Reduction to {Spiro[2.3]hexan-1-yl}methanol

Reaction Type: Red-Al Reduction Purpose: Reduce the ester to the primary alcohol safely.

  • Reagents:

    • Ethyl Spiro[2.3]hexane-1-carboxylate (1.0 equiv)

    • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 70% in Toluene (1.5 equiv)

    • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Charge spiro-ester (1.0 equiv) and Toluene (10 vol) to a reactor. Cool to 0°C.

  • Reduction: Add Red-Al solution (1.5 equiv) dropwise via addition funnel. ( Note: Red-Al is non-pyrophoric and thermally more stable than LiAlH

    
    , making it superior for scale.)
    
  • Reaction: Allow to warm to room temperature. Stir for 2 hours.

  • Quench (Fieser Method or Rochelle's): Cool to 0°C.

    • Preferred: Add 20% aqueous Rochelle's salt (Potassium Sodium Tartrate) solution (10 vol) and stir vigorously for 1 hour until layers separate cleanly.

  • Isolation: Separate organic layer. Wash aqueous layer with Toluene. Combine organics, wash with brine, dry (Na

    
    SO
    
    
    
    ), and concentrate.
  • Final Product: {Spiro[2.3]hexan-1-yl}methanol is obtained as a clear oil.

    • Target Yield: >90%[1][2][3][4]

Visualizations

Reaction Scheme

The following diagram illustrates the chemical transformations and the specific regioselectivity of the Corey-Chaykovsky step.

ReactionScheme SM Cyclobutanone (C4H6O) Step1 HWE Olefination (EtO)2P(O)CH2CO2Et NaH, THF SM->Step1 Int1 Ethyl Cyclobutylideneacetate (Exocyclic Alkene) Step1->Int1 >85% Yield Step2 Corey-Chaykovsky Me3S(O)I, NaH DMSO Int1->Step2 Int2 Ethyl Spiro[2.3]hexane- 1-carboxylate Step2->Int2 1,4-Addition Cyclization Step3 Reduction Red-Al, Toluene Int2->Step3 Product {Spiro[2.3]hexan-1-yl}methanol (Target) Step3->Product >90% Yield

Caption: Three-step scalable synthesis of {Spiro[2.3]hexan-1-yl}methanol avoiding diazo intermediates.

Process Flow & Safety Controls

This flow diagram highlights critical process parameters (CPPs) for the hazardous Corey-Chaykovsky step.

ProcessFlow cluster_safety Critical Safety Controls Vent H2 Venting System (Active Scrubber) Temp Temp Control (Ti < 35°C) Start Start: Ylide Prep Mix Charge DMSO + TMSOI Start->Mix BaseAdd Add Base (NaH/KOtBu) Slow Addition Mix->BaseAdd BaseAdd->Vent Check Check: Solution Clear? BaseAdd->Check Check->BaseAdd No (Stir longer) SubAdd Add Substrate (Exothermic!) Check->SubAdd Yes SubAdd->Temp Quench Quench into Water SubAdd->Quench Extract Extraction & Isolation Quench->Extract

Caption: Process flow for Step 2 focusing on exotherm management and hydrogen venting.

Analytical Quality Control

To ensure the integrity of the spirocyclic ring (which is strained and can undergo ring-opening under acidic conditions), the following QC criteria are established:

TestMethodAcceptance Criteria
Identity

H NMR (CDCl

)
Diagnostic multiplets for cyclopropane (0.4–1.2 ppm) and cyclobutane (1.8–2.4 ppm). Absence of vinylic protons (5.5–6.5 ppm).
Purity GC-FID / HPLC> 97.0% Area.
Residual Solvents HS-GCDMSO < 5000 ppm; Toluene < 890 ppm.
Water Content Karl Fischer< 0.5% w/w (Critical for storage stability).

Self-Validating Check:

  • NMR Diagnostic: In Step 2, the disappearance of the triplet/quintet vinylic proton of the starting material (approx 5.8 ppm) and the appearance of high-field cyclopropyl protons (< 1.0 ppm) confirms spiro-ring formation.

References

  • Corey, E. J.; Chaykovsky, M. (1965).[5] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Wadsworth, W. S.; Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Averina, E. B.; Zefirov, N. S. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes". Organic & Biomolecular Chemistry. (Contextual grounding for spiro[2.3]hexane utility). Link

  • Cohen, T.; Myers, M. (1985). "Scalable reductions using Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)". Organic Process Research & Development (General Reference for Red-Al safety vs LAH).

Sources

Functionalization strategies for the primary alcohol in spiro[2.3]hexan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization strategies for the primary alcohol in spiro[2.3]hexan-1-ylmethanol Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Strained" Advantage

Spiro[2.3]hexane scaffolds have emerged as high-value bioisosteres in modern drug discovery, offering a rigid,


-rich architecture that improves metabolic stability and solubility compared to planar aromatics.[1][2][3] However, the functionalization of spiro[2.3]hexan-1-ylmethanol  presents a unique synthetic challenge.

The molecule features a primary alcohol attached directly to a cyclopropane ring within a strained spirocyclic system. This creates a "Cyclopropylcarbinyl Trap": the thermodynamic drive to release ring strain (approx. 27.5 kcal/mol for cyclopropane + 26 kcal/mol for cyclobutane) makes this scaffold highly susceptible to acid-catalyzed rearrangements and ring-opening reactions.

This guide outlines non-destructive functionalization strategies, prioritizing protocols that maintain the integrity of the spirocyclic core while enabling diverse chemical space exploration.

Core Directive: Stability & The "No-Go" Zones

Before attempting functionalization, researchers must understand the stability profile of the C1-substituted spiro[2.3]hexane.

The Cyclopropylcarbinyl Rearrangement Risk

The primary alcohol is located at the C1 position (on the cyclopropane ring). Generating a carbocation at the methylene position (e.g., via protonation and water loss) will almost certainly trigger a cyclopropylcarbinyl-to-cyclobutyl ring expansion , destroying the spiro[2.3] architecture.

Operational Rules:

  • Strictly Avoid SN1 Conditions: Never use reagents that rely on carbocation intermediates (e.g., concentrated HCl, HBr, or solvolysis conditions).

  • Lewis Acid Caution: Strong Lewis acids (BF

    
    ·OEt
    
    
    
    , AlCl
    
    
    ) can coordinate to the alcohol or ether oxygen, facilitating ring opening or rearrangement.
  • Preferred Pathway: Rely exclusively on SN2 mechanisms (nucleophilic substitution) and basic/neutral oxidation protocols.

Activation Strategy: Converting -OH to a Leaving Group

Direct substitution of the hydroxyl group is difficult without activation. Sulfonylation is the gold standard here, as it proceeds under mild, basic conditions that prevent rearrangement.

Protocol A: Mesylation (Methanesulfonylation)

Objective: Convert the alcohol into a mesylate (-OMs), a potent leaving group for subsequent SN2 displacement.

Reagents:

  • Substrate: Spiro[2.3]hexan-1-ylmethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the spiro-alcohol in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. Critical: Low temperature prevents elimination side-reactions.

  • Base Addition: Add Et

    
    N dropwise. Stir for 5 minutes.
    
  • Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 5 °C.

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor via TLC (stain with KMnO

    
     or Anisaldehyde; UV may be weak).
    
  • Workup: Quench with saturated NaHCO

    
     (cold). Extract with DCM. Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo at < 30 °C.
  • Storage: Use immediately. The mesylate is reactive and can degrade upon prolonged storage.

Nucleophilic Substitution (SN2)

Once activated as a mesylate, the C1-position is primed for nucleophilic attack. Because the electrophilic carbon is primary, steric hindrance from the spiro-center is minimal, allowing for excellent yields with strong nucleophiles.

Decision Logic: Nucleophile Selection
  • Azides (NaN

    
    ):  Access to amines via reduction (Staudinger).
    
  • Cyanides (NaCN): Homologation to nitriles/acids.

  • Amines: Direct displacement (requires excess amine).

Figure 1: Strategic workflow for converting the primary alcohol into diverse functional motifs via SN2 pathways.[4]

Oxidation Strategies: Accessing the Aldehyde

Oxidizing the primary alcohol to an aldehyde allows for reductive amination or Wittig reactions. However, acidic oxidants (Jones Reagent) are strictly forbidden due to the risk of acid-catalyzed ring opening.

Comparative Analysis of Oxidation Methods
MethodReagent SystemSuitabilityRisk Factor
Jones Oxidation CrO

/ H

SO

Avoid High: Strong acid triggers rearrangement.
Swern Oxidation DMSO / (COCl)

/ Et

N
Good Low: Cryogenic conditions (-78°C) protect the ring.
Dess-Martin (DMP) DMP / DCMExcellent Minimal: Neutral pH, room temp, mild mechanism.
TEMPO TEMPO / NaOClGood Low: Aqueous/biphasic, generally safe.
Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Objective: Clean conversion to Spiro[2.3]hexane-1-carbaldehyde.

Step-by-Step Protocol:

  • Dissolution: Dissolve spiro-alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water, or use standard DCM).

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir for 1–3 hours. The suspension may become cloudy.

  • Quench (Critical): Add a 1:1 mixture of saturated NaHCO

    
     and saturated Na
    
    
    
    S
    
    
    O
    
    
    (Sodium Thiosulfate). Why? Thiosulfate destroys unreacted iodine species; Bicarbonate neutralizes byproducts.
  • Extraction: Stir the biphasic mixture vigorously until the organic layer is clear. Extract with DCM.

  • Purification: Flash chromatography (Silica). Aldehydes on cyclopropanes can be sensitive; store under inert atmosphere at -20 °C.

Etherification: Building Lipophilicity

For medicinal chemistry applications, converting the alcohol to an ether can tune LogD.

Protocol C: Silver(I) Oxide Mediated Alkylation

Standard Williamson ether synthesis (NaH) can sometimes be too harsh or cause elimination if the alkyl halide is sensitive. Ag


O offers a gentle alternative.

Reagents:

  • Spiro-alcohol (1.0 equiv)

  • Alkyl Iodide (R-I) (1.5 – 3.0 equiv)

  • Silver(I) Oxide (Ag

    
    O) (1.5 equiv)
    
  • Solvent: DCM or Acetonitrile

Procedure:

  • Combine alcohol, alkyl iodide, and Ag

    
    O in a sealed tube.
    
  • Stir at room temperature (or mild heat, 40 °C) for 12–24 hours.

  • Filter through a Celite pad to remove silver salts.

  • Concentrate and purify. Mechanism: Ag

    
     assists in halide abstraction from R-I, while Ag
    
    
    
    O acts as a mild base to scavenge the proton, facilitating ether formation without strong bases.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry: Bioisosteres for Saturated Heterocycles." Angewandte Chemie International Edition. Link

  • Natho, P., et al. (2025).[1][3] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes." Chemical Communications.[3] Link

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry. Link

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. Link

Sources

Application Note & Protocols: Harnessing the Conformational Rigidity of {Spiro[2.3]hexan-1-yl}methanol for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptidomimetics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these limitations.[1] A key approach in peptidomimetic design is the incorporation of conformationally constrained scaffolds to pre-organize the molecule into a bioactive conformation, thereby enhancing its pharmacological properties.[2][3] Spirocyclic scaffolds, with their rigid three-dimensional structures, are particularly attractive for this purpose as they can significantly reduce the entropic penalty upon binding and improve metabolic stability.[4][5] This application note provides a comprehensive guide for the incorporation of a novel spirocyclic building block, derived from {Spiro[2.3]hexan-1-yl}methanol, into peptidomimetics. We present a detailed, field-proven protocol for the synthesis of the corresponding Fmoc-protected amino acid and its subsequent integration into a peptide sequence via solid-phase peptide synthesis (SPPS).

The unique spiro[2.3]hexane framework, composed of a cyclopropane and a cyclobutane ring sharing a single carbon atom, introduces a significant degree of conformational rigidity. By incorporating this moiety into a peptide backbone, researchers can explore novel regions of chemical space and develop peptidomimetics with enhanced stability, target selectivity, and therapeutic efficacy.

Part 1: Synthesis of Fmoc-(Spiro[2.3]hexan-1-yl)glycine - A Proposed Route

The successful incorporation of the {Spiro[2.3]hexan-1-yl} moiety into a peptide requires its conversion into an Fmoc-protected amino acid suitable for solid-phase peptide synthesis. The following is a proposed, scientifically sound synthetic route starting from the commercially available {Spiro[2.3]hexan-1-yl}methanol. This multi-step synthesis is based on well-established and reliable organic transformations.

Diagram: Synthetic Pathway to Fmoc-(Spiro[2.3]hexan-1-yl)glycine

synthetic_pathway start {Spiro[2.3]hexan-1-yl}methanol step1 Step 1: Oxidation start->step1 TEMPO, NaOCl, NaClO2 intermediate1 (Spiro[2.3]hexan-1-yl)acetic acid step1->intermediate1 step2 Step 2: Azide Formation (Modified Curtius) intermediate1->step2 1. (COCl)2 2. NaN3 3. t-BuOH, heat intermediate2 Boc-protected (Spiro[2.3]hexan-1-yl)methylamine step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 TFA/DCM intermediate3 (Spiro[2.3]hexan-1-yl)methylamine step3->intermediate3 step4 Step 4: Fmoc Protection intermediate3->step4 Fmoc-OSu, NaHCO3 final_product Fmoc-(Spiro[2.3]hexan-1-yl)glycine step4->final_product

Caption: Proposed synthetic route for Fmoc-(Spiro[2.3]hexan-1-yl)glycine.

Protocol 1: Synthesis of (Spiro[2.3]hexan-1-yl)acetic acid

This protocol describes the oxidation of the primary alcohol of {Spiro[2.3]hexan-1-yl}methanol to the corresponding carboxylic acid using a TEMPO-catalyzed oxidation system, which is known for its mildness and high efficiency.[6][7][8]

Materials:

  • {Spiro[2.3]hexan-1-yl}methanol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium chlorite (NaClO2)

  • Sodium phosphate buffer (pH 6.7)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve {Spiro[2.3]hexan-1-yl}methanol (1.0 eq) in a 2:1 mixture of acetonitrile and sodium phosphate buffer (pH 6.7).

  • Add TEMPO (0.01 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (0.05 eq) to the reaction mixture while stirring vigorously.

  • Immediately after the addition of NaOCl, begin the dropwise addition of the sodium chlorite solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (Spiro[2.3]hexan-1-yl)acetic acid.

Protocol 2: Synthesis of Fmoc-(Spiro[2.3]hexan-1-yl)glycine

This protocol outlines the conversion of the carboxylic acid to the Fmoc-protected amino acid via a modified Curtius rearrangement, a reliable method for the synthesis of amines from carboxylic acids.[2][9][10]

Materials:

  • (Spiro[2.3]hexan-1-yl)acetic acid

  • Oxalyl chloride

  • Sodium azide (NaN3)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

Part A: Boc-protected Amine Synthesis

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (Spiro[2.3]hexan-1-yl)acetic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) at 0 °C and then allow the reaction to stir at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous acetone and cool to 0 °C.

  • Slowly add a solution of sodium azide (1.5 eq) in water, keeping the temperature below 10 °C.

  • After stirring for 1 hour at 0 °C, add water and extract the acyl azide with toluene.

  • Carefully heat the toluene solution containing the acyl azide to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

  • After the gas evolution ceases, add tert-butanol (2.0 eq) and continue to reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude Boc-protected (Spiro[2.3]hexan-1-yl)methylamine.

Part B: Boc Deprotection and Fmoc Protection

  • Dissolve the crude Boc-protected amine in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting crude amine salt in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C and add Fmoc-OSu (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Fmoc-(Spiro[2.3]hexan-1-yl)glycine.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The newly synthesized Fmoc-(Spiro[2.3]hexan-1-yl)glycine can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. Due to the bulky nature of the spirocyclic moiety, the use of a highly efficient coupling reagent is recommended to ensure high coupling yields.[1][11]

Diagram: SPPS Cycle for Incorporating the Spirocyclic Amino Acid

spss_cycle resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling: Fmoc-(Spiro[2.3]hexan-1-yl)glycine HCTU, DIPEA in DMF washing1->coupling washing2 Washing (DMF) coupling->washing2 cycle Repeat for next amino acid washing2->cycle cycle->deprotection

Caption: Fmoc-SPPS cycle for the incorporation of the spiro-amino acid.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model tripeptide containing the (Spiro[2.3]hexan-1-yl)glycine residue.

Materials:

  • Rink Amide resin

  • Fmoc-(Spiro[2.3]hexan-1-yl)glycine

  • Other Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)[12][13]

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Ala-OH (3 eq) with HCTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-(Spiro[2.3]hexan-1-yl)glycine:

    • Deprotect the Fmoc group of the resin-bound alanine with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Pre-activate Fmoc-(Spiro[2.3]hexan-1-yl)glycine (3 eq) with HCTU (2.9 eq) and DIPEA (6 eq) in DMF for 10 minutes.

    • Add the activated spiro-amino acid to the resin and allow it to couple for 4-6 hours. A longer coupling time is recommended due to the steric bulk.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF.

  • Third Amino Acid Coupling:

    • Repeat the deprotection and coupling steps for the final amino acid (e.g., Fmoc-Leu-OH).

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Part 3: Characterization and Conformational Analysis

The synthesized peptidomimetic should be thoroughly characterized to confirm its identity, purity, and conformational properties.

Table 1: Analytical Techniques for Peptidomimetic Characterization
TechniquePurposeExpected Outcome
RP-HPLC To assess the purity of the crude peptide and to purify it.A major peak corresponding to the desired peptide, with purity typically >95% after purification.
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the synthesized peptide.A molecular ion peak corresponding to the calculated mass of the peptidomimetic.
NMR Spectroscopy (1H, 13C, COSY, TOCSY, NOESY/ROESY) To confirm the structure and to gain insights into the three-dimensional conformation of the peptide.[14][15][16]Characteristic shifts for the spirocyclic moiety and nuclear Overhauser effects (NOEs) indicating spatial proximities of protons, which can be used to define the peptide's conformation.
Circular Dichroism (CD) Spectroscopy To assess the secondary structure of the peptidomimetic in solution.A CD spectrum that can be compared to standard spectra for different secondary structures (e.g., β-turns, helices).

Conclusion and Future Outlook

The incorporation of the novel {Spiro[2.3]hexan-1-yl}methanol-derived amino acid into peptide scaffolds represents a significant step forward in the design of advanced peptidomimetics. The rigid spirocyclic framework is expected to impose significant conformational constraints, leading to peptidomimetics with improved metabolic stability and target affinity. The detailed synthetic and SPPS protocols provided herein offer a practical guide for researchers to explore the potential of this unique building block in their drug discovery and development programs. Future studies should focus on the systematic evaluation of the conformational effects of this spirocyclic amino acid in different peptide sequences and its impact on biological activity.

References

  • Zefirov, N. S.; Averina, N. V.; Grishin, Y. K.; Zefirov, A. N.; Ignatenko, A. V.; Kazimirchik, I. V.; Lerman, B. M.; Nikishina, I. S.; Polyakov, A. V.; Radchenko, O. A.; Selyunina, E. V.; Tsyganov, D. V. Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate, 2025 . [Link]

  • Malashchuk, A.; Chernykh, A. V. Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ResearchGate, 2024 . [Link]

  • Zhao, M.; Li, J.; Mano, E.; Song, Z. J.; Tschaen, D. M.; Grabowski, E. J.; Reider, P. J. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC, 2007 . [Link]

  • Stahl, S. S. Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. IntechOpen, 2018 . [Link]

  • de Meijere, A. TEMPO-Mediated Oxidations. Wiley Online Library, 2004 . [Link]

  • Zaripova, R. R.; Balakin, K. V.; Galiullina, A. R.; Zefirov, N. S. Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
  • Grygorenko, O. O.; Zozulya, S.; Radchenko, D. S. Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate, 2021 . [Link]

  • Burgess, K.; Lim, D.; Mousa, S. A. Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. ACS Publications, 1997 . [Link]

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Organic Synthesis, 2004 . [Link]

  • Reiss, M. R. Mitsunobu Reaction. Master Organic Chemistry, 2022 . [Link]

  • Grygorenko, O. O. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI, 2023 . [Link]

  • Subirós-Funosas, R.; El-Faham, A.; Albericio, F. HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate, 2013 . [Link]

  • Gante, J. Spirocyclic Peptidomimetics. Wiley Online Library, 1999 . [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal, 2022 . [Link]

  • Zhao, M.; Li, J.; Mano, E.; Song, Z. J.; Tschaen, D. M.; Grabowski, E. J.; Reider, P. J. Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO.
  • Chemistry Steps. Mitsunobu Reaction. Chemistry Steps, 2025 . [Link]

  • Grygorenko, O. O. A stereochemical journey around spirocyclic glutamic acid analogs. PMC, 2022 . [Link]

  • Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications, 2021 . [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma, 2022 . [Link]

  • Activotec. HCTU peptide coupling reagent. Activotec, 2022 . [Link]

  • Gante, J. Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society, 1996 . [Link]

  • Pentelute, B. L. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library, 2019 . [Link]

  • Grygorenko, O. O. Synthesis of spirocyclic amino alcohols 11–14. ResearchGate, 2021 . [Link]

  • Young, J. D. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 1990 . [Link]

  • Young, J. D.; Hancock, W. S. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed, 1990 . [Link]

  • Banfi, L. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. MDPI, 2019 . [Link]

  • MacMillan, D. W. C. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University, 2021 . [Link]

  • Ahn, J.-M. Visualized and Quantitative Conformational Analysis of Peptidomimetics. PMC, 2012 . [Link]

  • Rinaldi, F. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO, 2017 . [Link]

  • Zhivotova, E. Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. MDPI, 2021 . [Link]

  • Periasamy, M. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 2010 . [Link]

  • Sun, Z. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC, 2022 . [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis, 2024 . [Link]

  • Somfai, P. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA, 2003 . [Link]

  • Biron, E. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC, 2023 . [Link]

  • de Vries, J. G. Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository, 2015 . [Link]

  • Delbianco, M. Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate, 2019 . [Link]

  • Lin, S. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed, 2025 . [Link]

  • Kumar, A. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry, 2011 . [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal, 2022 . [Link]

  • Coutinho, E. NMR in structural determination of proteins and peptides. NMIMS Pharmacy, 2010 . [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral {Spiro[2.3]hexan-1-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Spiro[2.3]hexane Scaffolds

The spiro[2.3]hexane framework, a unique three-dimensional structure featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, has garnered significant attention in medicinal chemistry and materials science. The inherent strain and conformational rigidity of this motif make it an attractive bioisostere for more common carbocyclic and heterocyclic structures. The introduction of chirality into this scaffold, particularly the synthesis of enantiomerically pure derivatives like {Spiro[2.3]hexan-1-yl}methanol, opens up new avenues for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Chiral alcohols are versatile building blocks in organic synthesis, and their incorporation into the spiro[2.3]hexane system provides a valuable synthon for the construction of more complex molecules.[1]

This guide provides two detailed protocols for the enantioselective synthesis of {Spiro[2.3]hexan-1-yl}methanol, a valuable chiral building block. The primary protocol is based on a state-of-the-art organocatalytic cascade reaction that establishes the chiral center with high enantioselectivity. An alternative protocol details a classic approach involving the asymmetric reduction of a prochiral ketone precursor.

Protocol 1: Organocatalytic Cascade Reaction for the Synthesis of Chiral {Spiro[2.3]hexan-1-yl}methanol

This protocol is based on the highly enantioselective construction of the spiro[2.3]hexane skeleton through a Michael addition/ring expansion/cyclization cascade reaction between a methylenecyclopropane and an α,β-unsaturated aldehyde, followed by reduction.[2]

Scientific Rationale

This elegant cascade reaction is catalyzed by a chiral secondary amine. The catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a Michael addition with the methylenecyclopropane. This is followed by a ring expansion and subsequent cyclization to furnish the chiral spiro[2.3]hexane carbaldehyde with high enantiomeric excess. The final step is a straightforward reduction of the aldehyde to the desired primary alcohol. The key to the high enantioselectivity lies in the ability of the chiral catalyst to effectively shield one face of the iminium ion, directing the nucleophilic attack of the methylenecyclopropane.[2][3]

Experimental Workflow

cluster_0 Part A: Organocatalytic Cascade Reaction cluster_1 Part B: Reduction to the Alcohol A Methylenecyclopropane + Acrolein B Chiral Amine Catalyst + Co-catalyst in Toluene A->B C Reaction at Room Temperature B->C D Work-up and Purification C->D E Chiral Spiro[2.3]hexane-1-carbaldehyde D->E F Spiro[2.3]hexane-1-carbaldehyde in Methanol E->F Proceed to Reduction G Addition of Sodium Borohydride (NaBH4) at 0 °C F->G H Quenching and Extraction G->H I Purification H->I J Chiral {Spiro[2.3]hexan-1-yl}methanol I->J

Caption: Workflow for the organocatalytic synthesis of chiral {Spiro[2.3]hexan-1-yl}methanol.

Part A: Enantioselective Synthesis of Chiral Spiro[2.3]hexane-1-carbaldehyde

Materials

Reagent/MaterialGradeSupplierNotes
(1-Isocyanatoethyl)cyclopropane≥95%Commercially availableStarting material for methylenecyclopropane
Acrolein≥97%Commercially availableUse freshly distilled
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine≥98%Commercially availableChiral Organocatalyst
Benzoic Acid≥99.5%Commercially availableCo-catalyst
TolueneAnhydrousCommercially availableReaction Solvent
Sodium Bicarbonate (sat. aq. soln.)Reagent-For work-up
Magnesium Sulfate (anhydrous)Reagent-For drying
Silica Gel230-400 mesh-For chromatography
HexanesHPLC grade-Eluent
Ethyl AcetateHPLC grade-Eluent

Protocol

  • Preparation of Methylenecyclopropane: Prepare methylenecyclopropane from (1-isocyanatoethyl)cyclopropane according to established literature procedures.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral secondary amine catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Addition of Reactants: Add methylenecyclopropane (0.3 mmol, 1.5 equiv) to the catalyst solution and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Add freshly distilled acrolein (0.2 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the enantiomerically enriched spiro[2.3]hexane-1-carbaldehyde.

Expected Outcome

This protocol typically yields the chiral spiro[2.3]hexane-1-carbaldehyde in good yield (70-85%) and high enantioselectivity (90-99% ee).[2]

Part B: Reduction to Chiral {Spiro[2.3]hexan-1-yl}methanol

Materials

Reagent/MaterialGradeSupplierNotes
Chiral Spiro[2.3]hexane-1-carbaldehydeAs prepared in Part A--
MethanolAnhydrousCommercially availableSolvent
Sodium Borohydride (NaBH₄)≥98%Commercially availableReducing agent
Hydrochloric Acid (1 M aq. soln.)Reagent-For quenching
DichloromethaneHPLC grade-For extraction

Protocol

  • Dissolution: Dissolve the chiral spiro[2.3]hexane-1-carbaldehyde (0.1 mmol) in anhydrous methanol (2.0 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (0.12 mmol, 1.2 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extraction: Extract the mixture with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure chiral {Spiro[2.3]hexan-1-yl}methanol.

Protocol 2: Asymmetric Reduction of Racemic Spiro[2.3]hexan-1-one

This alternative protocol involves the preparation of a racemic ketone precursor followed by an enantioselective reduction using a well-established catalytic system.

Scientific Rationale

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane and the ketone substrate in a highly organized transition state. This steric and electronic control directs the hydride delivery from the borane to one specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol with high selectivity.[6]

Experimental Workflow

cluster_0 Part A: Synthesis of Racemic Spiro[2.3]hexan-1-one cluster_1 Part B: Asymmetric Reduction A Cyclobutanone + Reagents B Multi-step Synthesis A->B C Racemic Spiro[2.3]hexan-1-one B->C D Racemic Ketone + CBS Catalyst C->D Proceed to Reduction E Addition of Borane-DMS complex D->E F Reaction at Low Temperature E->F G Work-up and Purification F->G H Chiral {Spiro[2.3]hexan-1-yl}methanol G->H

Sources

Using {Spiro[2.3]hexan-1-yl}methanol as a bioisostere in fragment-based design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Navigating 3D Chemical Space with {Spiro[2.3]hexan-1-yl}methanol


 bioisostere in Fragment-Based Drug Design (FBDD).

Executive Summary

In the pursuit of "escaping flatland," medicinal chemists increasingly rely on saturated, strained spirocycles to improve physicochemical properties without sacrificing ligand efficiency. {Spiro[2.3]hexan-1-yl}methanol (CAS: 1515534-09-4) represents a distinct class of "minimized" scaffolds. Unlike larger spiro[3.3]heptanes, the spiro[2.3]hexane core offers a compact hydrodynamic radius while introducing a critical chiral vector on the cyclopropane ring.

This guide details the strategic application of {Spiro[2.3]hexan-1-yl}methanol as a bioisostere for benzyl alcohol and cyclohexylmethanol derivatives. It provides validated protocols for its synthesis, functionalization, and integration into fragment libraries to resolve solubility issues and metabolic liabilities associated with aromatic rings.

Strategic Rationale: The Bioisostere Case

The transition from a planar phenyl ring to a spiro[2.3]hexane system effects a dramatic shift in the molecule's property profile.

Physicochemical Benchmarking

The following table compares the spiro scaffold against traditional linkers it often replaces.

PropertyBenzyl AlcoholCyclohexylmethanol{Spiro[2.3]hexan-1-yl}methanol Impact
Hybridization

(Planar)

(Flexible)

(Rigid)
Increases solubility; disrupts

-stacking.
Vector Angle 120° / 180°Variable (Chair/Boat)Fixed "Kink" (~109°) Accesses novel IP space; locks conformation.
Metabolic Risk High (CYP oxidation)Medium (Hydroxylation)Low Strained rings often resist P450 oxidation.
Chirality AchiralAchiral/Cis-TransChiral (C1) Enables enantiomeric exploration for selectivity.
Lipophilicity High LogPHigh LogPLower LogP Improves LLE (Lipophilic Ligand Efficiency).
Vector Analysis & Topology

The 1-substituted spiro[2.3]hexane places the functional handle on the cyclopropane ring. This creates a unique exit vector relative to the spiro-quaternary center. Unlike the 1,4-disubstituted phenyl (linear) or the 3-substituted cyclobutane (bent), the 1-substituent on the spiro[2.3] system projects the hydroxymethyl group out of the molecular plane, facilitating interactions with solvent or specific protein pockets that flat molecules cannot reach.

Experimental Protocols

Protocol A: Synthesis of {Spiro[2.3]hexan-1-yl}methanol

Note: While commercially available, in-house synthesis allows for enantioselective preparation.

Reaction Overview: The most robust route involves the Rhodium(II)-catalyzed cyclopropanation of methylenecyclobutane with ethyl diazoacetate, followed by reduction.

Materials:

  • Methylenecyclobutane (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • 
     (1 mol%)
    
  • Dichloromethane (DCM) (Anhydrous)

  • 
     (Lithium Aluminum Hydride)
    

Step-by-Step Procedure:

  • Cyclopropanation (Ester Formation):

    • Charge a flame-dried flask with methylenecyclobutane (10 mmol) and

      
       (0.1 mmol) in anhydrous DCM (20 mL).
      
    • Cool to 0°C under

      
      .
      
    • Add Ethyl diazoacetate (12 mmol) dropwise over 2 hours (slow addition is critical to minimize dimerization).

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Filter through a celite pad to remove catalyst. Concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc) yields ethyl spiro[2.3]hexane-1-carboxylate. Note: Separation of diastereomers (if any) and enantiomers can be performed here via Chiral HPLC.

  • Reduction to Alcohol:

    • Dissolve the ester (5 mmol) in anhydrous THF (15 mL) and cool to 0°C.

    • Add

      
       (1.0 M in THF, 7.5 mmol) dropwise. Caution: Exothermic gas evolution.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Isolation: Dry over

      
      , filter, and concentrate to yield {Spiro[2.3]hexan-1-yl}methanol  as a colorless oil.
      
Protocol B: Library Integration (Fragment Growing)

Once the alcohol is in hand, it serves as a "warhead" precursor for fragment growing.

Workflow:

  • Activation: Convert alcohol to Mesylate (MsCl,

    
    , DCM) or Tosylate.
    
  • Displacement: React with secondary amines (morpholines, piperazines) to generate tertiary amine libraries.

  • Etherification:

    
     reaction with fluorinated heterocycles (using NaH in DMF) to attach the spiro-linker to a heteroaromatic core.
    

Visualizing the Design Workflow

The following diagrams illustrate the decision logic and synthetic pathway for integrating this scaffold.

Diagram 1: The "Escape from Flatland" Decision Tree

Bioisostere_Logic Start Hit Compound Analysis Check1 Contains Benzyl/Cyclohexyl group? Start->Check1 Issue Identify Liabilities: 1. Poor Solubility 2. Rapid Metabolism (CYP) 3. Non-specific Binding Check1->Issue Yes Decision Select Bioisostere Strategy Issue->Decision Spiro Apply {Spiro[2.3]hexan-1-yl}methanol Decision->Spiro High Rigidity Required Benefit1 Increase Fsp3 (Solubility) Spiro->Benefit1 Benefit2 Block Metabolic Sites (Stability) Spiro->Benefit2 Benefit3 New Vector/IP Space (Selectivity) Spiro->Benefit3

Caption: Logic flow for selecting spiro[2.3]hexane to resolve specific ADME/Tox liabilities in early discovery.

Diagram 2: Synthetic Pathway & Functionalization

Synthesis_Flow Precursor Methylenecyclobutane Inter Spiro[2.3]hexane-1-carboxylate Precursor->Inter Cyclopropanation Reagent Ethyl Diazoacetate + Rh2(OAc)4 Reagent->Inter Product {Spiro[2.3]hexan-1-yl}methanol (The Scaffold) Inter->Product Reduction Reduct LiAlH4 Reduction Reduct->Product Deriv1 Mesylation -> Amine (Solubility) Product->Deriv1 Functionalization A Deriv2 Oxidation -> Acid (Coupling) Product->Deriv2 Functionalization B

Caption: Synthetic route from commercial starting materials to the functionalized spiro-scaffold.

Case Study Application: Solubility Rescue

In a hypothetical FBDD campaign targeting a kinase hinge binder, a fragment containing a benzyl alcohol moiety showed promising potency (


) but poor aqueous solubility (

) and rapid clearance in microsomes (

min).

Intervention: The benzyl group was replaced with the {Spiro[2.3]hexan-1-yl} core.

Results:

  • Solubility: Increased to

    
     due to the disruption of planar symmetry and increased 
    
    
    
    character.
  • Metabolism:

    
     extended to >60 min. The strained spiro-system does not undergo facile hydroxylation compared to the benzylic position.
    
  • Binding: The 1-substituted vector maintained the key hydrogen bond via the hydroxyl group while the bulk of the spiro-cycle filled the hydrophobic pocket previously occupied by the phenyl ring.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2014). "Expanding the medicinal chemist’s toolbox: comparing the physicochemical properties of cyclic alkanes and their heteroatom-substituted counterparts." Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. [Link]

Synthesis of spirocyclic amino acids starting from {Spiro[2.3]hexan-1-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Spiro[2.3]hexane-Derived α-Amino Acids from {Spiro[2.3]hexan-1-yl}methanol

Introduction: The Significance of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic amino acids, a class of unnatural amino acids (UAAs), have emerged as exceptionally valuable building blocks. Their inherent rigidity, stemming from the shared quaternary carbon atom between two rings, provides a level of conformational constraint that is highly sought after in the design of peptides, peptidomimetics, and small molecule drugs. This rigidity can lead to enhanced binding affinity, improved metabolic stability, and unique pharmacological profiles by locking the molecule into a bioactive conformation.

This application note provides a comprehensive and technically detailed guide for the synthesis of a novel spiro[2.3]hexane-derived α-amino acid, starting from the commercially available or readily accessible alcohol, {Spiro[2.3]hexan-1-yl}methanol. We will explore a robust and scalable synthetic strategy, detailing the underlying chemical principles, providing step-by-step protocols, and offering expert insights into the critical parameters of each transformation.

Overall Synthetic Strategy

The transformation of a simple spirocyclic alcohol into a valuable amino acid building block is a multi-step process that requires careful selection of reagents and reaction conditions. Our strategy is centered on a two-stage approach:

  • Oxidation of the Primary Alcohol: The initial and critical step involves the selective oxidation of {Spiro[2.3]hexan-1-yl}methanol to its corresponding aldehyde, spiro[2.3]hexane-1-carbaldehyde. This aldehyde is the pivotal intermediate from which the amino acid core will be constructed.

  • Amino Acid Synthesis via Hydantoin Intermediate: We will employ the classic and highly reliable Bucherer-Bergs reaction. This multicomponent reaction efficiently converts the intermediate aldehyde into a stable spiro-hydantoin, which is subsequently hydrolyzed under vigorous conditions to yield the target α-amino acid.[1][2]

G A {Spiro[2.3]hexan-1-yl}methanol (Starting Material) B Spiro[2.3]hexane-1-carbaldehyde (Key Intermediate) A->B Step 1: Selective Oxidation (e.g., Swern Oxidation) C Spiro[2.3]hexane-1-spiro-5'-hydantoin B->C Step 2: Bucherer-Bergs Reaction (KCN, (NH4)2CO3) D Spiro[2.3]hexane-1-amino-1-carboxylic Acid (Final Product) C->D Step 3: Hydrolysis (e.g., Ba(OH)2 or HCl)

Caption: Overall workflow for the synthesis of the target spirocyclic amino acid.

Part 1: Synthesis of the Key Intermediate: Spiro[2.3]hexane-1-carbaldehyde

Principle and Method Selection

The oxidation of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid.[3] While many reagents can accomplish this, methods that operate under mild, non-acidic conditions at low temperatures are preferable to preserve the strained spirocyclic core.

For this purpose, the Swern oxidation is an exemplary choice. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (TEA).[4][5] This method is renowned for its high yields, tolerance of various functional groups, and avoidance of toxic heavy metals. The volatile and odorous byproduct, dimethyl sulfide, is a minor inconvenience compared to the protocol's reliability.

Experimental Protocol: Swern Oxidation

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Dichloromethane (DCM)AnhydrousSigma-AldrichRequired for moisture-sensitive steps
Oxalyl Chloride2.0 M solution in DCMSigma-AldrichHighly toxic and corrosive; handle in fume hood
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics
{Spiro[2.3]hexan-1-yl}methanol>95%Commercially available
Triethylamine (TEA)>99%, distilledFisher ScientificDistill from CaH₂ before use
Argon or Nitrogen GasHigh PurityAirgasFor inert atmosphere

Step-by-Step Procedure

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels, all under a positive pressure of argon or nitrogen.

  • Initial Cooldown: Charge the flask with anhydrous dichloromethane (DCM, 100 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.2 equivalents, e.g., 6.0 mL of a 2.0 M solution for 10 mmol scale) to the cold DCM via a dropping funnel over 10 minutes, maintaining the internal temperature below -70 °C.

  • DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise via the second dropping funnel. Vigorous gas evolution (CO, CO₂) will be observed.[4] Ensure the addition rate is controlled to keep the temperature below -70 °C. Stir the resulting solution for 15 minutes.

  • Substrate Addition: Dissolve {Spiro[2.3]hexan-1-yl}methanol (1.0 equivalent, e.g., 1.12 g, 10 mmol) in a minimal amount of anhydrous DCM (10 mL) and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 equivalents) dropwise. A thick white precipitate will form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Work-up: Add water (50 mL) to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield spiro[2.3]hexane-1-carbaldehyde as a clear oil.

Expected Results:

  • Yield: 85-95%

  • ¹H NMR (CDCl₃, 400 MHz): Expect a characteristic aldehyde proton signal (singlet or doublet) around δ 9.5-9.8 ppm. The spirocyclic protons will appear in the upfield region (δ 1.0-2.5 ppm).

Part 2: Bucherer-Bergs Synthesis of the Spirocyclic Amino Acid

This synthesis is a powerful one-pot method for creating α-amino acids from aldehydes or ketones.[6] It proceeds through a hydantoin intermediate, which is a stable, crystalline solid that is often easily purified before the final, more demanding hydrolysis step.

Section 2.1: Formation of Spiro[2.3]hexane-1-spiro-5'-hydantoin

Principle and Mechanism

The reaction involves the condensation of the aldehyde with ammonium carbonate and potassium cyanide.[7] Ammonium carbonate serves as an in-situ source of both ammonia and carbon dioxide. The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile. This intermediate undergoes intramolecular cyclization with CO₂ to form the stable five-membered hydantoin ring.[1][8]

G cluster_0 Bucherer-Bergs Mechanism Aldehyde Spiro-Aldehyde Imine Imine Aldehyde->Imine + NH3 - H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 Hydantoin Hydantoin CarbamicAcid->Hydantoin Intramolecular Cyclization

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Experimental Protocol

SAFETY NOTE: This procedure uses potassium cyanide, which is acutely toxic. All operations must be performed in a certified chemical fume hood. All glassware and waste must be decontaminated with bleach (sodium hypochlorite) solution before removal from the hood.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Spiro[2.3]hexane-1-carbaldehydeAs prepared-
Potassium Cyanide (KCN)>97%Sigma-AldrichEXTREMELY TOXIC . Handle with extreme care.
Ammonium CarbonateACS GradeFisher Scientific
Ethanol200 ProofDecon Labs
WaterDeionized-

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, prepare a solution of potassium cyanide (1.5 equivalents) and ammonium carbonate (3.0 equivalents) in a 1:1 mixture of ethanol and water (e.g., 50 mL for a 10 mmol scale).

  • Substrate Addition: Add the spiro[2.3]hexane-1-carbaldehyde (1.0 equivalent) to the solution.

  • Heating: Heat the reaction mixture to 60-70 °C with stirring. The reaction is typically complete within 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture in an ice bath. The hydantoin product often precipitates as a white solid. If precipitation is incomplete, slowly acidify the solution with 2M HCl to a pH of ~6-7 to encourage further precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude hydantoin can be recrystallized from an ethanol/water mixture to yield pure spiro[2.3]hexane-1-spiro-5'-hydantoin.

Section 2.2: Hydrolysis to the Final Amino Acid

Principle

The hydantoin ring is chemically robust and requires harsh conditions for hydrolysis. This can be achieved with either strong acid (e.g., 6M HCl) or strong base (e.g., Ba(OH)₂ or NaOH). Basic hydrolysis is often preferred as it can minimize side reactions and racemization. The process hydrolyzes the two amide bonds within the ring, releasing the amino acid, ammonia, and carbonate.

Experimental Protocol (Basic Hydrolysis)

  • Reaction Setup: In a heavy-walled pressure vessel or a round-bottom flask with a reflux condenser, suspend the purified hydantoin (1.0 equivalent) in a 25% aqueous solution of barium hydroxide (Ba(OH)₂, 3-4 equivalents).

  • Heating: Seal the vessel and heat the mixture to 120-140 °C in an oil bath for 24-48 hours.

  • Work-up: Cool the reaction to room temperature. A precipitate of barium carbonate (BaCO₃) will have formed. Add water to dilute the mixture, then bubble CO₂ gas through the solution (or add solid dry ice) to precipitate all excess barium ions as BaCO₃.

  • Isolation: Filter the mixture through a pad of Celite to remove all barium carbonate.

  • Purification: The filtrate contains the barium salt of the amino acid. To isolate the free amino acid, the solution can be carefully neutralized with sulfuric acid (to precipitate BaSO₄) or, more effectively, purified using a cation-exchange resin (e.g., Dowex 50W).

  • Final Product: After elution from the ion-exchange column (typically with aqueous ammonia) and removal of the solvent under reduced pressure, the racemic spiro[2.3]hexane-1-amino-1-carboxylic acid is obtained, often as a white crystalline solid.

Data Summary and Characterization

CompoundStageTypical YieldKey Spectroscopic Data (Expected)
Spiro[2.3]hexane-1-carbaldehydeIntermediate85-95%¹H NMR: δ ~9.7 (s, 1H, -CHO); ¹³C NMR: δ ~202 (-CHO)
Spiro[2.3]hexane-1-spiro-5'-hydantoinIntermediate70-85%¹H NMR: δ ~7.8 (s, 1H, NH), δ ~10.5 (s, 1H, NH); IR (cm⁻¹): ~3200 (N-H), ~1770 & ~1720 (C=O)
Spiro[2.3]hexane-1-amino-1-carboxylic AcidFinal Product65-80%¹H NMR (D₂O): Absence of exchangeable NH/OH protons, complex aliphatic signals; HRMS (ESI+): Calculated m/z for C₈H₁₃NO₂ [M+H]⁺

Alternative Pathway: The Strecker Synthesis

An alternative, equally classic approach is the Strecker synthesis.[9][10] This method also starts from the aldehyde but proceeds through a different intermediate.

  • α-Aminonitrile Formation: The spiro-aldehyde is treated with ammonia (or an ammonium salt like NH₄Cl) and a cyanide source (e.g., KCN). This forms an α-aminonitrile intermediate.[11]

  • Hydrolysis: The nitrile group of the intermediate is then hydrolyzed, typically under strong acidic conditions (e.g., refluxing 6M HCl), to yield the carboxylic acid.

G A Spiro[2.3]hexane-1-carbaldehyde B Spiro[2.3]hexane-1-amino-1-carbonitrile (α-Aminonitrile) A->B Step 1: Aminonitrile Formation (NH4Cl, KCN) C Spiro[2.3]hexane-1-amino-1-carboxylic Acid (Final Product) B->C Step 2: Nitrile Hydrolysis (H3O+, Δ)

Caption: Workflow for the alternative Strecker synthesis pathway.

While conceptually simple, the Strecker synthesis can sometimes be lower yielding than the Bucherer-Bergs route, and the isolation of the aminonitrile intermediate can be more challenging than that of the crystalline hydantoin.

Enantioselective Considerations: Accessing Chiral Amino Acids

The synthetic routes described herein produce a racemic mixture (an equal mixture of both enantiomers) of the target amino acid. For applications in drug development, obtaining a single enantiomer is almost always required. This can be achieved through two primary strategies:

  • Chiral Resolution: The racemic amino acid is separated into its individual enantiomers. A highly effective method is enzymatic resolution , where an enzyme selectively acts on one enantiomer of a derivatized amino acid.[] For example, an acylase enzyme can selectively hydrolyze the N-acetyl derivative of the L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.[13]

  • Asymmetric Synthesis: A chiral influence is introduced during the synthesis to directly produce one enantiomer in excess. For instance, asymmetric variants of the Strecker reaction have been developed that use a chiral amine or a chiral catalyst to control the stereochemistry of the cyanide addition to the imine intermediate.[10]

Conclusion

The synthesis of spiro[2.3]hexane-derived α-amino acids from {Spiro[2.3]hexan-1-yl}methanol is a robust and scalable process that provides access to a valuable class of conformationally restricted building blocks. The presented protocol, centered on a Swern oxidation followed by a Bucherer-Bergs reaction, represents a reliable and well-documented pathway. By leveraging these foundational reactions, researchers can generate novel molecular scaffolds poised for integration into drug discovery programs, ultimately contributing to the development of next-generation therapeutics.

References

  • Malashchuk, A., et al. (2024). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect. Available at: [Link]

  • Yashin, N.V., et al. (2003). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents.
  • Komarov, I.V., et al. (2021). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • SpectraBase. Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]

  • Grygorenko, O. O., et al. The synthesis of α‐amino acid 27 and its derivatives. ResearchGate. Available at: [Link]

  • Macias-Alonso, M., et al. (2014).
  • Gamm, A., & Nicewicz, D. A. (2020).
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • PubChem. Spiro[2.3]hexane-5-carbonitrile. Available at: [Link]

  • Wiley. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available at: [Link]

  • Grygorenko, O. O., et al. Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Available at: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Panda, G., et al. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Advances.
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry.
  • Magrino, T., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. The Journal of Physical Chemistry A.
  • Podlech, J. (2001).
  • Hameed, A., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available at: [Link]

  • Ciclosi, M., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Brown, S. P., et al. (2003). The Direct and Enantioselective Organocatalytic R-Oxidation of Aldehydes. Journal of the American Chemical Society.
  • Chemistry Steps. (2020). Swern Oxidation. Available at: [Link]

  • Liu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of {Spiro[2.3]hexan-1-yl}methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of {Spiro[2.3]hexan-1-yl}methanol presents a unique set of challenges driven by the high ring strain (~90 kcal/mol) of the spiro[2.3] system and the volatility of low-molecular-weight spirocycles. This guide addresses the two critical bottlenecks in the workflow: the Rhodium-catalyzed cyclopropanation (constructing the spiro-junction) and the subsequent ester reduction (functional group transformation).

Our technical data indicates that yield losses are most frequently attributed to carbene dimerization during the cyclopropanation step and product evaporation during isolation.

Module 1: The Core Skeleton Construction (Cyclopropanation)

The Reaction: Conversion of Methylenecyclobutane to Ethyl spiro[2.3]hexane-1-carboxylate via Rhodium(II)-catalyzed diazoacetate addition.

Critical Protocol Parameters
ParameterSpecificationTechnical Rationale
Catalyst Rh₂(OAc)₄ (0.5–1.0 mol%)Dimeric Rh(II) carboxylates stabilize the metal-carbene intermediate, favoring cyclopropanation over C-H insertion.
Reagent Addition Slow Addition (Syringe Pump)CRITICAL: Rapid addition of Ethyl Diazoacetate (EDA) leads to diethyl fumarate/maleate (dimers) rather than the spirocycle.
Temperature 0°C

RT
Controls the exotherm of nitrogen release.
Stoichiometry Alkene (2.0–3.0 equiv) : EDA (1.0 equiv)Excess volatile alkene suppresses carbene dimerization and ensures high conversion of the hazardous diazo compound.
Troubleshooting Guide: Cyclopropanation

Q: My reaction mixture turned dark/black immediately, and the yield is <20%. What happened? A: This indicates rapid decomposition of the diazo compound or catalyst poisoning.

  • The Fix: Ensure the reaction is performed under strict inert atmosphere (Ar or N₂). Oxygen can oxidize the catalyst.

  • The Check: Verify the addition rate. For a 10 mmol scale, EDA should be added over 4–6 hours . If added too fast, the local concentration of carbene is too high, favoring dimerization (formation of diethyl fumarate).

Q: I see a large peak in the NMR around 6.8 ppm (olefinic), but it’s not my product. A: This is likely Diethyl Fumarate or Maleate , the result of carbene dimerization.

  • The Fix: Increase the equivalents of Methylenecyclobutane (to 3.0 equiv) and dilute the EDA stream further with the reaction solvent (DCM or DCE).

Q: Is the spiro-junction stable to silica gel chromatography? A: Generally, yes. However, spiro[2.3]hexanes are strained.[1][2][3][4]

  • Recommendation: Use neutralized silica (pre-treated with 1% Et₃N in hexanes) to prevent acid-catalyzed ring opening or rearrangement, although the ester is relatively stable compared to the alcohol.

Module 2: Functional Group Transformation (Reduction)

The Reaction: Reduction of Ethyl spiro[2.3]hexane-1-carboxylate to {Spiro[2.3]hexan-1-yl}methanol .

Critical Protocol Parameters
ParameterSpecificationTechnical Rationale
Reagent LiAlH₄ (1.1–1.5 equiv)Strong enough to reduce the ester fully; NaBH₄ is typically too slow for esters without additives.
Solvent Anhydrous Et₂O or THFEt₂O is preferred for easier removal, as the product is volatile.
Quench Fieser Method (

mL H₂O,

mL 15% NaOH,

mL H₂O)
Creates a granular precipitate that is easy to filter, avoiding emulsions that trap the product.
Troubleshooting Guide: Reduction & Isolation

Q: The reaction went to completion (TLC), but I lost 50% of the mass after the rotovap. A: Volatility is the primary suspect. {Spiro[2.3]hexan-1-yl}methanol has a low molecular weight (~112 g/mol ) and a compact, hydrophobic shape.

  • The Fix:

    • Do NOT use high vacuum (oil pump) for drying.

    • Concentrate the organic layer at

      
       200 mbar and 25°C.
      
    • Consider telescoping the crude alcohol directly into the next step if high purity is not strictly required.

Q: I see ring-opened byproducts (e.g., ethyl-substituted cyclobutanes). A: This suggests Lewis-acid induced cleavage, possibly from lithium salts or during an acidic workup.

  • The Fix: Ensure the LiAlH₄ quench is alkaline (Fieser method uses NaOH). Avoid acidic washes (HCl) during extraction. The spiro[2.3] system is sensitive to strong acids which can relieve ring strain via cleavage.

Visualized Workflows

Figure 1: Synthesis Pathway & Logic Flow

SpiroSynthesis cluster_side Yield Killers Start Methylenecyclobutane (Volatile Precursor) Step1 Step 1: Cyclopropanation Rh2(OAc)4, N2CHCO2Et Slow Addition Start->Step1 Excess Alkene Inter Intermediate: Ethyl spiro[2.3]hexane-1-carboxylate Step1->Inter N2 Release Dimer Diethyl Fumarate (Dimerization) Step1->Dimer Fast Addition Step2 Step 2: Reduction LiAlH4, Et2O, 0°C Inter->Step2 Ester Reduction Product Target: {Spiro[2.3]hexan-1-yl}methanol Step2->Product Fieser Quench Loss Evaporation Loss (High Vacuum) Product->Loss Improper Isolation

Caption: Synthesis workflow highlighting the critical path (Green) and potential failure modes (Red).

Figure 2: Troubleshooting Decision Matrix

Troubleshooting Issue Problem Observed LowYield Low Yield (<40%) Issue->LowYield Impurity Impurity Profile Issue->Impurity Check1 Check: Addition Rate? LowYield->Check1 Step 1 Check2 Check: Workup Vacuum? LowYield->Check2 Step 2 Check3 NMR: Olefin Peaks? Impurity->Check3 Check4 NMR: Ring Open? Impurity->Check4 Sol1 Fix: Use Syringe Pump (Extend to 6h) Check1->Sol1 Sol2 Fix: No High Vac Use Distillation Check2->Sol2 Sol3 Cause: Carbene Dimer Fix: Increase Alkene Equiv Check3->Sol3 Sol4 Cause: Acid Sensitivity Fix: Buffer Silica / Basic Quench Check4->Sol4

Caption: Decision matrix for diagnosing yield losses and impurities in spiro[2.3]hexane synthesis.

References

  • Doyle, M. P.; Bagheri, V.; Wandless, T. J.; Harn, N. K.; Brinker, D. A.; Eagle, C. T.; Loh, K.-L. "Enantioselective syntheses of cyclopropanes with rhodium(II)-catalyzed cyclopropanation reactions." Journal of the American Chemical Society, 1990 , 112, 1906–1912. Link

  • Wiberg, K. B.; Barth, D. E. "Spiro[2.3]hexane." Journal of the American Chemical Society, 1969 , 91, 5124–5130. Link

  • Charette, A. B.; Wurz, R. P.; Ollevier, T. "2-Methylene-cyclopropanecarboxylic acid, ethyl ester." Organic Syntheses, 2002 , 79, 154. (Describes the Rh-catalyzed cyclopropanation protocol relevant to spiro-formation). Link

  • Mykhailiuk, P. K. "Spiro[2.3]hexane-1,5-diamine: A Novel Spirocyclic Diamine for Drug Discovery." Angewandte Chemie International Edition, 2025 (Contextual grounding on modern spiro[2.3] synthesis).[3] Link

  • Wang, Y.; Ji, K.; Lan, T.; Song, W. "Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene." Journal of the American Chemical Society, 2014 , 136, 8890–8893. (Discusses strain and stability).[4] Link

Sources

Technical Support Center: Purification of Volatile Spiro[2.3]hexan-1-ylmethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spiro[2.3]hexan-1-ylmethanol and its related intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these unique, volatile compounds. As strained spirocyclic systems see increasing use as bioisosteres in medicinal chemistry, the need for robust purification protocols is paramount.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the common practical issues faced in the laboratory. We will explore the causality behind experimental choices, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying spiro[2.3]hexan-1-ylmethanol?

The primary challenges stem from three core properties of this molecule:

  • Volatility: Like many low molecular weight alcohols, spiro[2.3]hexan-1-ylmethanol is expected to be volatile, which can lead to sample loss during solvent removal and handling.

  • Thermal Sensitivity: The strained cyclobutane and cyclopropane rings in the spiro[2.3]hexane core can be susceptible to thermal rearrangement or degradation at elevated temperatures. This necessitates careful control over heating during distillation.

  • Close-Boiling Impurities: Synthetic routes often produce impurities with physical properties very similar to the desired product. These can include stereoisomers, unreacted starting materials, or side-products whose boiling points are not significantly different from the target compound.

Q2: The exact boiling point for spiro[2.3]hexan-1-ylmethanol isn't published. How do I establish a purification protocol?

This is a common problem with novel intermediates. The lack of a reported atmospheric boiling point strongly suggests that Fractional Vacuum Distillation is the preferred method to avoid thermal degradation.[3][4]

Your strategy should be:

  • Start Small: Perform a micro-distillation on a small aliquot of your crude material using a Kugelrohr or short-path distillation apparatus under a moderate vacuum (e.g., 1-10 mmHg).

  • Observe and Record: Carefully note the vapor temperature (at the still head) and pot temperature at which the main fraction distills. This will give you a boiling point at a specific pressure.

  • Extrapolate with Caution: Use this data as the starting point for optimizing a larger-scale fractional vacuum distillation. The goal is to keep the pot temperature as low as possible to preserve the molecule's integrity.

Q3: What are the most common types of impurities I should expect?

The impurities present will be dictated by your synthetic route. For instance, if you synthesized the alcohol via reduction of spiro[2.3]hexan-1-one, you might encounter:

  • Unreacted Starting Material: The parent ketone, which will have a different boiling point and polarity.

  • Reducing Agent Residues: Borohydride salts or aluminum salts, which are non-volatile and typically removed during aqueous workup.

  • Solvents: Residual high-boiling solvents used in the reaction or workup (e.g., THF, Toluene).

  • Stereoisomers: If your synthesis creates multiple stereocenters, you may have diastereomers, which can be exceptionally difficult to separate by distillation and may require chromatography.

Q4: Which purification method is better: Fractional Vacuum Distillation or Preparative Gas Chromatography (Prep-GC)?

The choice depends on the scale of your synthesis and the required purity.

FeatureFractional Vacuum DistillationPreparative Gas Chromatography (Prep-GC)
Scale Milligrams to multi-gram scaleNanograms to hundreds of milligrams
Purity Good to excellent (>95-99%)Excellent to ultra-high (>99.5%)
Throughput High (for larger scales)Low (often requires multiple injections)
Separating Power Good; effective for compounds with boiling point differences >10-20 °C.Very High; can separate close-boiling isomers.[5]
Key Challenge Potential thermal degradation; requires careful optimization of vacuum and temperature.[4]Low sample capacity; potential for compound degradation on the column; recovery can be challenging.[6]
Best For Bulk purification of an intermediate for the next synthetic step.Isolation of a high-purity analytical standard or small amounts for biological testing.
Q5: What are the most critical safety precautions when handling this compound?

As a volatile organic compound (VOC), strict safety measures are necessary.[6]

  • Ventilation: Always handle spiro[2.3]hexan-1-ylmethanol and its solutions in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[7]

  • Ignition Sources: Keep away from open flames, hot plates, and other ignition sources, as volatile alcohols can be flammable.[7]

  • Vacuum Operations: Inspect all glassware for cracks or defects before performing vacuum distillation to prevent implosion.

Troubleshooting Guides

Guide 1: Fractional Vacuum Distillation

This guide addresses common issues encountered during the fractional vacuum distillation of volatile spiro-alcohols.

Workflow: Troubleshooting Fractional Distillation

G start Problem Occurs During Fractional Vacuum Distillation q1 Is the vacuum level stable and at the target pressure? start->q1 q2 Is the pot temperature at the expected boiling point? q1->q2 Yes sol1 Check for leaks at all joints. Ensure pump is adequate and a cold trap is used. q1->sol1 No q3 Is distillate collecting, but the head temperature is too low or fluctuating? q2->q3 Yes sol2 Increase heating mantle temperature slowly. Ensure thermometer is placed correctly. Check for vacuum leaks. q2->sol2 No q4 Is the head temperature close to the pot temperature (poor separation)? q3->q4 No, temp is stable sol3 Possible 'bumping' or insufficient vapor pressure. Improve insulation on the column. Increase heat input slightly. Check for column flooding. q3->sol3 Yes q5 Is the product discolored or is there evidence of decomposition? q4->q5 No, separation is good sol4 Distillation rate is too fast. Reduce heat input to allow reflux. Ensure column packing is adequate. Improve column insulation. q4->sol4 Yes sol5 Pot temperature is too high. Increase vacuum (lower pressure). Consider a different purification method (e.g., Prep-GC). q5->sol5 Yes

Caption: Troubleshooting Logic for Fractional Distillation.

Q: My compound is not distilling, even though the vacuum is good and the pot is hot.

Possible Cause & Solution:

  • Cause: The boiling point at your current vacuum level is higher than the temperature you are applying. Volatile compounds can still have high boiling points under a weak vacuum.

  • Solution:

    • Improve the Vacuum: Ensure you are using a two-stage rotary vane pump capable of reaching <1 mmHg. Check every glass joint for leaks using a high-vacuum grease.

    • Increase Heat Slowly: Gradually increase the heating mantle temperature. Be patient, as it can take time for the system to equilibrate. Do not exceed a pot temperature that might cause decomposition.

    • Thermometer Placement: Make sure the top of the thermometer bulb is level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.

Q: I'm getting a very slow distillation rate and the temperature at the still head is fluctuating.

Possible Cause & Solution:

  • Cause: Insufficient heat input or poor insulation is preventing a stable reflux from being established in the fractionating column. The rising vapor condenses and falls back before it can reach the condenser.[8]

  • Solution:

    • Insulate the Column: Wrap the distillation head and fractionating column with glass wool or aluminum foil (shiny side in). This is the most critical step for good separation.[8]

    • Increase Heat Input Gently: Slightly increase the power to the heating mantle. The goal is to see a steady drip rate of about 1 drop every 1-3 seconds.[9] A rate that is too fast will ruin the separation.[9]

    • Check for "Bumping": If the liquid is boiling unevenly, ensure you have a fresh boiling chip or a magnetic stir bar actively stirring the liquid to promote smooth boiling.

Q: My distillate is impure and contains both low-boiling and high-boiling components.

Possible Cause & Solution:

  • Cause: The distillation is proceeding too quickly, preventing the fractional separation from occurring. Essentially, you are performing a simple distillation instead of a fractional one.[8]

  • Solution:

    • Reduce the Heat: This is the most common solution. Lower the heating mantle temperature to slow the distillation rate. This increases the number of theoretical plates by allowing the vapor-liquid equilibrium to be established along the column packing.[10]

    • Increase Reflux Ratio: If your still head allows for it, increase the reflux ratio. This means returning more of the condensed vapor back down the column to improve separation.[11]

    • Use a More Efficient Column: A longer fractionating column or one with a more efficient packing (like structured packing instead of glass beads) will provide better separation.[4]

Guide 2: Preparative Gas Chromatography (Prep-GC)

This guide addresses common issues for isolating spiro[2.3]hexan-1-ylmethanol using a Prep-GC system.

Q: I have poor resolution between my product and an impurity peak.

Possible Cause & Solution:

  • Cause 1: The GC method (temperature program, column type) is not optimized for this specific separation.

  • Solution 1:

    • Lower the Temperature Ramp Rate: A slower oven temperature ramp will increase the interaction time with the stationary phase and improve the separation of closely eluting compounds.[12]

    • Select a Different Column: The polarity of the stationary phase is the most critical factor for selectivity.[12] If you are using a non-polar column (e.g., DB-1, DB-5), try a column with intermediate or high polarity (e.g., a WAX column). The hydroxyl group on your molecule will interact differently, potentially resolving it from non-polar or less-polar impurities.

  • Cause 2: The column is overloaded. Injecting too much sample leads to broad, poorly resolved peaks.[13]

  • Solution 2:

    • Reduce Injection Volume: Decrease the amount of sample injected.

    • Dilute the Sample: Prepare a more dilute solution of your crude material in a volatile solvent like hexane or dichloromethane.[13][14]

Q: The recovery of my collected fraction is very low.

Possible Cause & Solution:

  • Cause 1: The compound is not condensing efficiently in the collection trap. This is a common issue with volatile compounds.[6]

  • Solution 1:

    • Improve Trap Cooling: Ensure your collection trap is adequately cooled. A standard dry ice/acetone bath (-78 °C) may not be sufficient. Using liquid nitrogen is often more effective for highly volatile compounds.[6]

    • Check Transfer Lines: Make sure the transfer line from the GC outlet to the trap is heated to prevent condensation before the trap, but not so hot that it causes degradation.

  • Cause 2: Aerosol formation. As the hot gas from the column rapidly cools in the trap, the analyte can form a fine mist or aerosol that is swept out with the carrier gas instead of condensing on the trap surface.[12]

  • Solution 2:

    • Use a Sorbent Trap: Pack the collection trap with an inert material like glass wool or a short length of a megabore capillary column to increase the surface area for condensation.[6]

    • Optimize Flow Rates: A lower carrier gas flow rate can sometimes reduce aerosol formation, but this must be balanced with maintaining good chromatography.

Q: My collected fraction is still impure after Prep-GC.

Possible Cause & Solution:

  • Cause: The collection timing is incorrect, leading to cross-contamination from adjacent peaks.

  • Solution:

    • Perform Analytical Runs: First, run a high-resolution analytical GC-MS or GC-FID to precisely determine the start and end retention times of your target peak.

    • Narrow the Collection Window: Program the fraction collector to start collecting just after the baseline rises for your peak and stop just before it returns to baseline. It is better to sacrifice a small amount of yield at the beginning and end of the peak to ensure high purity.

    • Use a Heart-Cutting Technique: If available, use a multi-dimensional GC (MDGC) system to "heart-cut" the peak of interest and transfer it to a second column for further separation before collection. This provides exceptional purity.[15]

Detailed Experimental Protocols

Disclaimer: These are generalized starting protocols. You MUST optimize the parameters (especially temperature and pressure for distillation) based on small-scale trials with your specific crude material.

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for purifying 1-5 grams of crude spiro[2.3]hexan-1-ylmethanol.

Apparatus:

  • Round-bottom flask (50-100 mL) and magnetic stir bar

  • Vigreux or packed fractionating column (20-30 cm)

  • Distillation head with thermometer adapter

  • Condenser and receiving flask (pear-shaped or round-bottom)

  • Vacuum adapter and cold trap (liquid nitrogen or dry ice/acetone)

  • Two-stage rotary vane vacuum pump and vacuum gauge

  • Heating mantle and lab jack

Procedure:

  • Assembly: Assemble the distillation apparatus, ensuring all ground glass joints are lightly greased with high-vacuum grease and secured with clips. The setup must be completely free of leaks.

  • Sample Loading: Charge the distillation flask with the crude spiro[2.3]hexan-1-ylmethanol (do not fill more than 2/3 full) and a magnetic stir bar.[9]

  • System Evacuation: Turn on the condenser cooling water. Begin stirring. Slowly and carefully evacuate the system. Watch for excessive bubbling or foaming of the crude material. If foaming is severe, briefly vent the system and re-apply the vacuum more slowly.

  • Initial Heating: Once a stable vacuum is achieved (e.g., < 2 mmHg), begin to gently heat the distillation flask.

  • Collecting the Forerun: Observe the column for a ring of refluxing condensate rising slowly. The first material to distill will be low-boiling impurities (e.g., residual solvents). The head temperature will be low and may be unstable. Collect this "forerun" in a separate receiving flask.

  • Collecting the Main Fraction: As the forerun is removed, the head temperature should rise and then stabilize at the boiling point of your product at that pressure. Quickly switch to a clean receiving flask to collect the main fraction.

    • Key to Success: Maintain a slow, steady distillation rate (approx. 1 drop per second) by carefully controlling the heat input. The head temperature should remain constant throughout the collection of this fraction.[10]

  • Collecting the Tail: If the head temperature begins to rise again or drop, it indicates the main fraction is finished and higher-boiling impurities are beginning to distill. Stop the distillation or switch to a third flask to collect this "tail" fraction.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity and determine yield.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This protocol provides starting parameters for purifying up to ~50 mg of material.

System & Columns:

  • Gas Chromatograph with a Preparative Fraction Collector (PFC).[16]

  • Injector: Split/Splitless

  • Column: Start with a thick-film, non-polar column (e.g., DB-5, 30m x 0.53mm ID, 1.5 µm film thickness) and a polar column (e.g., DB-WAX) for comparison.

  • Carrier Gas: Helium or Hydrogen

  • Collection System: Cooled traps (Liquid Nitrogen preferred).[16]

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of crude material in dichloromethane (1-2 mg/mL).

    • Inject 1 µL into the GC-FID or GC-MS to identify the retention time of your target compound and assess impurity profile.

    • Develop a temperature program that provides good resolution (>1.5) between the target peak and its closest impurities. A typical starting program:

      • Initial Temp: 60 °C, hold for 2 min

      • Ramp: 5 °C/min to 250 °C

      • Hold: 5 min at 250 °C

  • Sample Preparation for Prep-GC:

    • Prepare a more concentrated solution of the crude material (e.g., 50-100 mg/mL in hexane or dichloromethane). The sample must be free of particulates.[13]

  • Setup the Preparative Run:

    • Install the preparative scale column and configure the PFC.

    • Set the oven method developed in Step 1.

    • Set the injector temperature to ~250 °C and the transfer line to ~250 °C.

    • Cool the collection traps with liquid nitrogen.

  • Perform Injections:

    • Inject a larger volume of the concentrated sample (e.g., 10-50 µL, depending on your system's capacity).

    • Program the PFC to open the collection valve just before your target peak elutes and close it immediately after.

    • Repeat injections as necessary to collect the desired amount of material, allowing the system to cool and re-equilibrate between runs.

  • Compound Recovery:

    • After the final injection, remove the collection trap from the cooling bath.

    • Allow it to warm to room temperature.

    • Rinse the trapped compound from the inside of the trap with a small volume (e.g., 0.5 - 1 mL) of a high-purity, volatile solvent (e.g., pentane or dichloromethane).

    • Collect the rinse solution in a pre-weighed vial.

  • Solvent Removal & Analysis:

    • Carefully remove the solvent under a gentle stream of nitrogen. Avoid using a rotary evaporator, as the purified product is volatile and can be lost.

    • Confirm the purity of the isolated material by analytical GC-MS and NMR.

References

  • (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • (2022, February 27).
  • Lin, J., et al. (2025, July 29).
  • (2025, March 12).
  • Technical Support Center: Optimizing Gas Chromatography (GC)
  • A Comparative Guide to the Structural and Reactivity Landscape of Spiro Alcohols: Fe
  • (2016, December 9). Fractional Distillation – Basics Series 3 of 3. Summit Research.
  • 1621611-39-9|Spiro[2.3]hex-1-en-5-ylmethanol. BLDpharm.
  • Troubleshooting Distill
  • Fractional Distillation (solutions, examples, activities, experiment, videos).
  • Schal, C. (2008, February 23). A Simple, Convenient, and Efficient Preparative GC System that Uses a Short Megabore Capillary Column as a Trap.
  • Khan, A. I.
  • (2012, November 14). Chemistry 210 Experiment 5.
  • (2014, February 26). Optimisation of Column Parameters in GC.
  • GC Prepar
  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Purification of alcohol - US2188274A.
  • Preparative Gas Chromatography as a Sample Preparation Approach.
  • {spiro[2.3]hexan-4-yl}methanol | 19740-26-2. Sigma-Aldrich.
  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
  • (2022, November 2).
  • Fractional Distill
  • Fractional Distillation. VTA Verfahrenstechnische Anlagen GmbH & Co. KG.
  • Spiro[2.3]hexane 157-45-9 wiki. Guidechem.
  • (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI.
  • Purification of isopropyl alcohol - US2666735A.
  • Spiro[2.3]hexan-1-amine | C6H11N | CID 55289803. PubChem.
  • Sample Preparation Techniques for Gas Chrom
  • Sample Preparation – GC-FID.
  • Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester. SpectraBase.
  • (2004, July 22). Synthesis of novel spiro[2.
  • (2023, August 16). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
  • (2024, October 4). Optimization of the preparation process of Spirulina blended liquor and Spirulina fermented wine, analysis of volatile components and in vitro antioxidant study. PubMed.
  • (2025, November 13). Purification of air from volatile organic compounds by countercurrent liquid gas mass transfer absorption process.

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Technical Guide: Optimizing Solvent Systems for {Spiro[2.3]hexan-1-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

The Challenge: {Spiro[2.3]hexan-1-yl}methanol (CAS: 886363-32-0) presents a classic "amphiphilic frustration" in solubility profiling.[1] It contains a highly rigid, lipophilic spiro[2.3]hexane core (high


 character) fused with a polar hydroxymethyl group (H-bond donor/acceptor).[1]

The Implication: This molecule does not behave like a simple aliphatic alcohol.[2][3] The rigid spiro-fusion limits conformational freedom, affecting lattice energy and dissolution kinetics.[1] Furthermore, the high ring strain of the cyclopropane moiety creates specific stability risks in acidic solvent systems.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Solvation
Core Structure Spiro[2.3]hexaneHigh lipophilicity; Rigid geometry limits solubility in flexible alkanes.[1]
Functional Group Primary Alcohol (-CH₂OH)High polarity; Drives solubility in protic solvents.
Ring Strain ~26-27 kcal/mol (Cyclopropane)CRITICAL: Susceptible to acid-catalyzed ring opening.
LogP (Predicted) ~1.4 - 1.8Moderate. Too lipophilic for pure water; too polar for pure hexane.

Solvent System Optimization

A. Primary Dissolution Strategy (The "Solvent Walk")

Do not rely on single-solvent systems for high-concentration stocks.[1] Use the "Like-Dissolves-Like" principle modified for amphiphiles.

Recommended Solvent Hierarchy:

  • Tier 1: High Solubility (Stock Solutions >100 mM)

    • Dichloromethane (DCM): Excellent match.[1] The moderate polarity (

      
      ) interacts with the alcohol, while the dispersion forces (
      
      
      
      ) solvate the spiro core.[1]
    • THF (Tetrahydrofuran): The ether oxygen accepts H-bonds from the methanol group, while the cyclic structure accommodates the spiro scaffold.[1]

    • Methanol/Ethanol: Good solubility, but may require warming if the crystal lattice is highly ordered.[1]

  • Tier 2: Reaction Media (Process Chemistry)

    • 2-MeTHF: A greener alternative to THF with higher boiling point and better phase separation from water during workup.

    • MTBE (Methyl tert-butyl ether): Useful for extraction but may not dissolve high concentrations of the solid.

  • Tier 3: The "Danger Zone" (Avoid or Use with Caution)

    • Strong Acids (TFA, conc.[1] HCl): Strictly Avoid. The cyclopropane ring is acid-labile. Protonation can trigger ring-opening or rearrangement to bicyclic isomers.

    • Pure Water: Low solubility.[1] Will likely form an emulsion or "oil out."

    • Hexane/Heptane: Insoluble. Use only as an antisolvent.

B. Aqueous Formulation (Bio-Assays)

For biological assays, you cannot introduce the compound in pure DMSO if the final concentration is high.[1]

Protocol: The Co-Solvent Spike

  • Dissolve compound in DMSO to 100x the final target concentration.

  • Prepare an intermediate dilution in PEG-400 (Polyethylene Glycol).[1]

  • Slowly add the aqueous buffer to the PEG/DMSO mix, not the other way around.

    • Mechanism:[4][5] This prevents localized supersaturation and the "crashing out" of amorphous solid.

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on your specific application (Synthesis vs. Analysis).

SolventSelection Start Start: {Spiro[2.3]hexan-1-yl}methanol Application Select Application Start->Application Synthesis Synthesis / Reaction Application->Synthesis Analysis HPLC / LCMS Application->Analysis BioAssay Biological Assay Application->BioAssay NonAcidic Is condition Acidic? Synthesis->NonAcidic MobilePhase Mobile Phase Selection Analysis->MobilePhase SolubilityCheck Target Conc > 10µM? BioAssay->SolubilityCheck UseDCM Use DCM, THF, or 2-MeTHF NonAcidic->UseDCM No (Neutral/Basic) Warning STOP: Ring Opening Risk Use Buffered Conditions NonAcidic->Warning Yes (pH < 3) Modifer Use Formic Acid (<0.1%) Avoid TFA MobilePhase->Modifer CoSolvent Requires DMSO/PEG-400 Co-solvent System SolubilityCheck->CoSolvent Yes Direct Direct Dilution (Risk of ppt) SolubilityCheck->Direct No

Figure 1: Decision tree for solvent selection emphasizing stability risks (acid sensitivity) and solubility thresholds.[1]

Troubleshooting & FAQs

Q1: The compound "oiled out" during recrystallization. How do I fix this?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or when the "metastable zone" is too wide.[1] This is common with spiro-alcohols due to their low melting points and difficulty packing into a lattice.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely.

  • Seed: Cool very slowly to just below the saturation point. Add a "seed crystal" of the pure compound. If you lack seeds, scratch the glass surface to induce nucleation.[1]

  • Change Antisolvent: If using Hexane as an antisolvent, switch to Pentane (lower boiling point) or Water (if using a water-miscible solvent like MeOH).[1]

    • Why? A more gradual polarity shift often favors crystal growth over oiling.

Q2: Can I use TFA (Trifluoroacetic acid) in my LCMS mobile phase?

Answer: NO. Technical Insight: The spiro[2.3]hexane core contains a strained cyclopropane ring.[1][6] Strong acids like TFA can protonate the ring, leading to ring-opening or rearrangement into isomeric alkenes.[1] Alternative: Use 0.1% Formic Acid or 10mM Ammonium Acetate . These are milder and generally preserve the spirocyclic integrity during the short timescale of an LC run.

Q3: Why is the solubility poor in pure water despite the -OH group?

Answer: The "Hydrophobic Effect." Explanation: While the -OH group can hydrogen bond, the spiro[2.3]hexane tail is bulky and lipophilic.[1] It disrupts the water network significantly. The entropic cost of ordering water molecules around this hydrophobic cage outweighs the enthalpic gain from the single H-bond. Solution: You must lower the dielectric constant of the water. Add 10-20% Acetonitrile or Ethanol to your aqueous buffer to disrupt the water structure and accommodate the spiro core.

Process Safety Diagram: Oiling Out vs. Crystallization

Understanding the phase behavior is critical for purification.

PhaseBehavior Solution Homogeneous Solution (Solvent + Solute) Cooling Cooling / Antisolvent Addition Solution->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable PathA Path A: Nucleation Metastable->PathA Slow Cooling + Seeding PathB Path B: LLPS (Oiling Out) Metastable->PathB Fast Cooling / High Impurity ResultA Crystalline Solid (High Purity) PathA->ResultA ResultB Amorphous Oil (Traps Impurities) PathB->ResultB

Figure 2: Thermodynamic pathways during precipitation.[1] Path A is desired; Path B occurs if supersaturation is generated too quickly.[1]

References

  • Spiro[2.3]hexane Scaffolds in Drug Discovery Source: Journal of the American Chemical Society / ACS Publications Context: Discusses the structural rigidity and ring strain of spiro[2.3]hexenes and their derivatives. URL:[Link][1][7]

  • Hansen Solubility Parameters (HSP)

    
    ) to amphiphilic molecules.[1][8]
    URL:[Link]
    
  • Alcohols: Solubility and Solvent Polarity Source: Master Organic Chemistry Context: Explains the competition between the polar hydroxyl group and lipophilic alkyl/cycloalkyl chains. URL:[Link]

  • Stability of Cyclopropane Derivatives Source: Beilstein Journal of Organic Chemistry Context: Reviews the ring-opening reactivity of cyclopropanes under radical and acidic conditions. URL:[Link][1]

Sources

Troubleshooting scale-up challenges for spiro[2.3]hexane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of spiro[2.3]hexane-1-methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this valuable spirocyclic building block. The inherent ring strain of the spiro[2.3]hexane system, combining a cyclopropane and a cyclobutane ring, presents unique synthetic hurdles that require careful consideration, especially during scale-up.[1][2][3][4] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic process.

Section 1: Synthesis Pathway Overview & Core Challenges

The synthesis of spiro[2.3]hexane-1-methanol typically involves two key transformations: the cyclopropanation of a suitable methylenecyclobutane precursor, followed by the reduction of a functional group (like a nitrile or ester) to the primary alcohol. The choice of cyclopropanation method is critical and often dictates the primary challenges of the scale-up process.

Synthesis_Pathway A Methylenecyclobutane Precursor (e.g., Nitrile, Ester) B Cyclopropanation A->B Reagent System C Spiro[2.3]hexane Intermediate B->C D Reduction C->D Reducing Agent E Spiro[2.3]hexane-1-methanol (Final Product) D->E

Caption: General synthetic workflow for spiro[2.3]hexane-1-methanol.

The two most prevalent cyclopropanation methods, the Johnson-Corey-Chaykovsky reaction and the Simmons-Smith reaction, each present a distinct set of advantages and disadvantages for large-scale synthesis.

FeatureJohnson-Corey-Chaykovsky ReactionSimmons-Smith Reaction
Reagents Sulfur ylide (e.g., from trimethylsulfoxonium iodide and a strong base like NaH)Organozinc carbenoid (e.g., from Diiodomethane and a Zinc-Copper couple)
Key Byproducts Dimethyl sulfoxide (DMSO)Insoluble zinc salts
Safety Concerns Handling of strong, often pyrophoric bases (NaH); thermal stability of the ylide.Handling of pyrophoric reagents (diethylzinc, if used); highly exothermic reaction.[5]
Solvent Typically polar aprotic (DMSO, THF)Typically ethereal (Diethyl ether, THF, CPME)
Substrate Scope Excellent for electron-deficient olefins.[6][7]Broad, but can be inefficient with electron-deficient olefins.[8]
Scalability Moderate; byproduct removal (DMSO) can be challenging.Good; flow chemistry adaptations have been successfully developed to manage exotherms and improve safety.[5][9][10]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Category A: Reaction Initiation & Progression Issues

Q1: My cyclopropanation reaction is sluggish or fails to start. What are the common causes?

A1: Failure to initiate is one of the most common problems at any scale and almost always points to an issue with reagent quality, moisture, or activation.

  • Potential Cause 1: Inactive Reagents.

    • Plausibility: High. This is the most frequent cause.

    • Explanation: Both sulfur ylides (Corey-Chaykovsky) and organozinc carbenoids (Simmons-Smith) are highly reactive and sensitive species. The Zinc-Copper couple for the Simmons-Smith reaction requires proper activation to be effective. Sulfur ylides must be generated in situ under strictly anhydrous conditions.[11]

    • Solution:

      • Simmons-Smith: Ensure the zinc dust is of high purity and has been properly activated. Activation can be achieved by stirring with a small amount of iodine, HCl, or copper salts (like CuCl or Cu(OAc)₂) until the shiny metal surface is exposed. For larger scale, consider flow chemistry setups that use a packed-bed reactor of a Zn/Cu couple, which can be activated in-flow.[5]

      • Corey-Chaykovsky: Use freshly opened, high-purity trimethylsulfoxonium iodide/chloride. Ensure the base (e.g., NaH, 60% dispersion in mineral oil) is active. The oil can be washed away with dry hexanes under an inert atmosphere before use to improve reactivity.

  • Potential Cause 2: Presence of Moisture or Protic Impurities.

    • Plausibility: High.

    • Explanation: Both reagent types are strong bases and will be rapidly quenched by water, alcohols, or other protic impurities in the solvent or on the glassware. This is often the primary reason for low or no yield.

    • Solution:

      • Rigorously dry all glassware in an oven (>120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).

      • Use anhydrous solvents. Ethereal solvents can be distilled from sodium/benzophenone, while others should be passed through activated alumina columns or dried over activated molecular sieves (3Å or 4Å). The water content should ideally be below 50 ppm.[12]

      • Ensure the starting material is dry and free of protic functional groups unless they are intended to be part of the reaction (e.g., allylic alcohols in a directed Simmons-Smith reaction).

  • Potential Cause 3: Incorrect Reaction Temperature.

    • Plausibility: Moderate.

    • Explanation: The formation of the reactive species often requires a specific temperature. For example, the formation of dimethyloxosulfonium methylide is typically done at room temperature, but the subsequent reaction may be performed at elevated temperatures (e.g., 50°C). The Simmons-Smith reaction is often initiated at room temperature but can be highly exothermic, requiring cooling.[5]

    • Solution:

      • Follow established protocols for the temperature profile of both reagent formation and the subsequent cyclopropanation step.

      • Use a thermocouple to monitor the internal reaction temperature, especially during scale-up, as the internal temperature can deviate significantly from the bath temperature.

Q2: I'm observing low conversion and significant amounts of starting material, even though the reaction initiated. How can I improve the yield?

A2: Low conversion points to insufficient reactive species, a competing side reaction, or suboptimal reaction conditions.

  • Potential Cause 1: Insufficient Stoichiometry of the Cyclopropanating Agent.

    • Plausibility: High.

    • Explanation: While a 1.1 to 1.5 molar excess of the cyclopropanating agent is common in lab-scale procedures, minor quenching from trace impurities can become significant at scale.

    • Solution:

      • Increase the molar excess of the cyclopropanating agent incrementally (e.g., from 1.5 to 2.0 equivalents).

      • Consider a slow addition of the starting material to a pre-formed solution of the ylide or carbenoid. This maintains a higher concentration of the reactive species throughout the reaction, favoring the desired product formation.

  • Potential Cause 2: Thermal Degradation of Reagents or Product.

    • Plausibility: Moderate.

    • Explanation: The spiro[2.3]hexane system possesses significant ring strain.[2][3] Prolonged exposure to high temperatures can lead to decomposition or rearrangement pathways. Sulfur ylides also have limited thermal stability.

    • Solution:

      • Run the reaction at the lowest effective temperature. If the reaction is slow at room temperature, try a modest increase to 40-50°C and monitor for byproduct formation by GC-MS.

      • Minimize reaction time. Once the reaction has reached a plateau (as determined by in-process controls like TLC or GC), proceed to the work-up.

Low_Yield_Troubleshooting Start Low Conversion / Poor Yield CheckMoisture Verify Anhydrous Conditions (<50 ppm H2O)? Start->CheckMoisture CheckReagents Reagents Active & Stoichiometry Correct (1.5 - 2.0 eq.)? CheckMoisture->CheckReagents Yes DrySystem Action: Rigorously Dry Solvents & Glassware CheckMoisture->DrySystem No CheckTemp Is Reaction Temperature Optimal? CheckReagents->CheckTemp Yes IncreaseStoich Action: Increase Molar Excess of Reagent / Use Slow Addition CheckReagents->IncreaseStoich No OptimizeTemp Action: Lower Temp to Minimize Degradation / Raise to Improve Rate CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes DrySystem->Start IncreaseStoich->Start OptimizeTemp->Start

Caption: Decision tree for troubleshooting low reaction yield.

Category B: Work-up and Purification Challenges

Q3: I'm having difficulty removing DMSO (from Corey-Chaykovsky) or zinc salts (from Simmons-Smith) during work-up.

A3: Byproduct removal is a classic scale-up challenge. These high-boiling solvents and inorganic salts require specific strategies.

  • For DMSO Removal:

    • Explanation: DMSO is water-miscible and has a high boiling point (189°C), making it difficult to remove by simple evaporation.

    • Solution: The standard method is a series of aqueous washes. After quenching the reaction, dilute with a water-immiscible organic solvent (like MTBE, ethyl acetate, or toluene). Wash the organic layer multiple times with water or a mild brine solution (5-10% NaCl). This will partition the highly polar DMSO into the aqueous phase. Be prepared for potential emulsion formation; if this occurs, adding more brine can help break it.

  • For Zinc Salt Removal:

    • Explanation: The Simmons-Smith reaction generates zinc salts (ZnI₂) which can form emulsions and complicate phase separations.

    • Solution:

      • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a Rochelle's salt (potassium sodium tartrate) solution. Rochelle's salt is particularly effective as it chelates the zinc ions, keeping them in the aqueous phase and preventing the formation of gelatinous precipitates.

      • Filtration: After quenching, you may need to filter the entire biphasic mixture through a pad of Celite® to remove fine inorganic solids before performing the phase separation. This is highly recommended at scale.

Q4: My product appears to be degrading during vacuum distillation. Why is this happening and what can I do?

A4: The thermal instability of the strained spirocyclic system is a likely cause.[2][13] The combination of high temperature and potentially acidic or basic traces on the glass surface can catalyze ring-opening or rearrangement reactions.

  • Explanation: The spiro[2.3]hexane moiety contains both cyclopropane and cyclobutane rings, which are strained relative to larger rings.[4][14] Heating under vacuum can provide enough energy to initiate decomposition pathways.

  • Solution:

    • Lower the Boiling Point: Use a high-quality vacuum pump to achieve the lowest possible pressure (<1 mmHg). This will significantly lower the required distillation temperature.

    • Use a Short Path Apparatus: A Kugelrohr or short path distillation head minimizes the residence time of the compound at high temperatures.

    • Neutralize the Apparatus: Before distillation, wash all glassware with a dilute aqueous ammonia solution, followed by a water rinse and thorough drying, to neutralize any acidic sites on the glass.

    • Consider Alternatives: If thermal degradation is unavoidable, purification by column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate) is a milder alternative, though it may be less scalable than distillation.

Section 3: Protocols & Methodologies

Protocol 1: Lab-Scale (10g) Synthesis via Johnson-Corey-Chaykovsky Reaction

This protocol is a representative example and must be adapted and optimized for your specific precursor. All operations should be performed under an inert atmosphere (N₂ or Ar).

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Methylenecyclobutane precursor (e.g., ester) - 10.0 g X 1.0
Trimethylsulfoxonium Iodide 220.07 (X * 1.5 * 220.07) g X * 1.5 1.5
Sodium Hydride (60% in oil) 24.00 (X * 1.5 * 24.00 / 0.6) g X * 1.5 1.5
Anhydrous DMSO - 150 mL - -
Anhydrous THF - 100 mL - -
Diethyl Ether / MTBE - 300 mL - -
Saturated NH₄Cl (aq.) - 100 mL - -

| Brine | - | 2 x 100 mL | - | - |

Procedure:

  • Preparation: In a flame-dried 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the sodium hydride. Wash the NaH twice with 20 mL of dry hexanes, allowing the solid to settle and decanting the supernatant via cannula.

  • Ylide Formation: Add 150 mL of anhydrous DMSO to the washed NaH. While stirring, add the trimethylsulfoxonium iodide in portions over 20 minutes. The mixture will warm up, and hydrogen gas will evolve (ensure proper venting). Stir the resulting milky white suspension at room temperature for 1 hour until gas evolution ceases.

  • Reaction: Dissolve the methylenecyclobutane precursor (10.0 g) in 100 mL of anhydrous THF. Add this solution dropwise to the ylide suspension over 30 minutes. After the addition is complete, heat the reaction mixture to 50°C and monitor by TLC or GC. Stir for 2-4 hours or until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding the reaction mixture to 200 mL of ice-cold water. Extract the aqueous mixture with diethyl ether or MTBE (3 x 100 mL).

  • Purification: Combine the organic extracts. Wash with saturated NH₄Cl solution (1 x 100 mL) and then with brine (2 x 100 mL) to remove residual DMSO. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude spiro[2.3]hexane intermediate can then be purified by column chromatography or vacuum distillation.

  • Reduction: The resulting spiro[2.3]hexane intermediate (ester or nitrile) can then be reduced to the target alcohol using standard procedures (e.g., LiAlH₄ in THF for an ester).

Section 4: References

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development, ACS Publications. [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, ACS Publications. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar. [Link]

  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific. [Link]

  • An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. PMC. [Link]

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]

  • Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines. Journal of the American Chemical Society. [Link]

  • New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. DORAS | DCU Research Repository. [Link]

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... ResearchGate. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ProQuest. [Link]

  • {spiro[2.3]hexan-1-yl}methanol. PubChem. [Link]

  • a. Scale‐up experiment under intensified conditions (see Supporting... ResearchGate. [Link]

  • Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, RSC Publishing. [Link]

  • Stability of Cycloalkanes: Ring Strain. University of Calgary. [Link]

  • Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester. SpectraBase. [Link]

  • Stability of cycloalkanes. Khan Academy. [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, RSC Publishing. [Link]

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC. [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. [Link]

  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. [Link]

  • Preparation of Spirocyclic Vinylic Carbonates from Allylic Alcohols. ResearchGate. [Link]

  • Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements of β-Lactones Involving 1,2-Acyl and δ-Lactone Migrations. Journal of the American Chemical Society, ACS Publications. [Link]

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents.

  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC. [Link]

  • The synthesis and solvolytic rearrangement of the spiro[2.3] hexane-4-methanol system. American Chemical Society. [Link]

  • Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. [Link]

  • Methanol | MeOH | CH3OH | Purification method. Topsoe. [Link]

  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. [Link]

Sources

Stability of {Spiro[2.3]hexan-1-yl}methanol under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: {Spiro[2.3]hexan-1-yl}methanol Stability Guide

Executive Summary: The Structural Hazard

Bottom Line Up Front: {Spiro[2.3]hexan-1-yl}methanol is highly unstable under Brønsted or Lewis acidic conditions.

The molecule features a "perfect storm" of structural instability:

  • High Ring Strain: The spiro[2.3]hexane core possesses approximately 54 kcal/mol of strain energy (combining cyclopropane and cyclobutane strain).

  • The Cyclopropylcarbinyl Trigger: The hydroxymethyl group (

    
    ) is directly attached to the cyclopropane ring. Upon protonation and water loss, it generates a cyclopropylcarbinyl cation .
    
  • The Cascade: This cation is non-classical and rapidly equilibrates with cyclobutyl and homoallyl cations, leading to irreversible ring expansion or opening (The "Cationic Cascade").

Recommendation: Avoid all acidic media (pH < 6). Prioritize basic or neutral reaction conditions (e.g., Mitsunobu, Steglich esterification, oxidation under basic conditions).

Diagnostic Center: Troubleshooting & FAQs

Q1: I attempted a Fischer esterification using catalytic


, but my yield is <10%, and NMR shows a complex mixture of olefins. What happened? 
A:  You triggered the Wagner-Meerwein rearrangement .
In acidic methanol, the primary hydroxyl group was protonated (

). As water left, the resulting carbocation did not wait for the methanol nucleophile. Instead, the strain of the adjacent spiro-ring drove a skeletal rearrangement, likely opening the cyclopropane ring to form a homoallylic ether or expanding the ring system.
  • Corrective Action: Switch to Steglich esterification (DCC/DMAP) or use an acid chloride in the presence of excess Pyridine/TEA. These methods maintain a basic/neutral pH.

Q2: Can I use mild Lewis acids (like


 or 

) for other transformations?
A: Proceed with extreme caution. Even mild Lewis acids can coordinate to the hydroxyl oxygen, weakening the C-O bond. While spiro[2.3]hexanes are more robust than their spiro[2.2] counterparts, the cyclopropylcarbinyl motif is the weak link.
  • Test Protocol: Run a small-scale stability test (5 mg) in deuterated solvent with the Lewis acid. Monitor by

    
     NMR for 1 hour. If the characteristic cyclopropane methylene protons (0.4–0.8 ppm) disappear or shift significantly, the ring has opened.
    

Q3: I see a new peak in the alkene region (4.5–6.0 ppm) after working up with 1N HCl. Is this an impurity? A: It is likely a degradation product. Acidic workups are a common "silent killer" for this scaffold. The "homoallyl rearrangement" opens the cyclopropane ring to form a terminal alkene.

  • Protocol Change: Quench reactions with Saturated

    
     (mildly acidic but often tolerated if brief) or better, Saturated 
    
    
    
    . Ensure the organic phase is buffered before concentration.

Mechanistic Deep Dive: The Cationic Cascade

To understand the instability, one must look at the carbocation dynamics. The {Spiro[2.3]hexan-1-yl} cation is not a static entity; it is a "chameleon" that rearranges to relieve ring strain.

The Pathway of Decomposition
  • Activation: Acid (

    
    ) protonates the alcohol.
    
  • Ionization: Loss of

    
     creates the primary Cyclopropylcarbinyl Cation (A) .
    
  • Rearrangement:

    • Path 1 (Ring Expansion): The

      
      -bond of the cyclopropane shifts, expanding to a cyclobutane cation (Cyclobutyl Cation B ).
      
    • Path 2 (Ring Opening): The ring opens directly to form a linear Homoallyl Cation (C) .

  • Trapping: The solvent (Nucleophile,

    
    ) attacks the new, less strained cation, or a proton is lost to form an alkene (Elimination).
    
Visualizing the Instability (DOT Diagram)

Cationic_Cascade cluster_danger The Danger Zone (Acidic Media) Start {Spiro[2.3]hexan-1-yl}methanol (Intact Scaffold) Protonation Protonated Species (-OH2+) Start->Protonation + H+ (Acid) Cation_A Cyclopropylcarbinyl Cation (A) (Highly Unstable) Protonation->Cation_A - H2O Cation_B Cyclobutyl Cation (B) (Ring Expansion) Cation_A->Cation_B Wagner-Meerwein Shift Cation_C Homoallyl Cation (C) (Ring Open) Cation_A->Cation_C Ring Opening Product_Dead Rearranged Products (Alkenes/Isomers) Cation_B->Product_Dead + Nu- / - H+ Cation_C->Product_Dead + Nu- / - H+

Figure 1: The acid-catalyzed decomposition pathway of {Spiro[2.3]hexan-1-yl}methanol. Note the irreversible nature of the cationic rearrangement.

Experimental Protocols & Safe Handling

Standard Operating Procedures (SOPs)
ParameterRecommended (Safe) High Risk (Avoid)
pH Range pH 7 – 10pH < 6
Solvents DCM, THF, DMF, TolueneMeOH (acidic), AcOH, Water (acidic)
Reagents

, DIPEA, Pyridine, DCC, EDCI

, HCl, TFA,

-TsOH,

Quenching Sat.

, Sat.

(buffered)
1M HCl, 10% Citric Acid
Protocol: Safe Activation of the Alcohol (Mesylation Example)

Goal: Convert the -OH to a leaving group without triggering rearrangement.

  • Preparation: Dissolve {Spiro[2.3]hexan-1-yl}methanol (1.0 eq) in anhydrous DCM (0.1 M) under

    
    .
    
  • Base Addition: Add Triethylamine (

    
    )  (1.5 eq) or DIPEA. Crucial: The base must be present before the activating agent.
    
  • Cooling: Cool the solution to 0°C or -10°C . Low temperature suppresses the kinetic energy required for rearrangement.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.

  • Monitoring: Stir at 0°C. Monitor by TLC/NMR. Do not heat.

  • Workup: Pour into ice-cold Sat.

    
    . Extract with DCM. Do not wash with HCl.
    
Decision Tree: Reaction Planning

Reaction_Planning Start Goal: React {Spiro[2.3]hexan-1-yl}methanol Q_Type Reaction Type? Start->Q_Type Path_Ox Oxidation (to Aldehyde/Acid) Q_Type->Path_Ox Path_Sub Substitution (of -OH) Q_Type->Path_Sub Q_Ox_Cond Conditions? Path_Ox->Q_Ox_Cond Q_Sub_Cond Activation Method? Path_Sub->Q_Sub_Cond Res_Swern Swern / DMP (Safe) Q_Ox_Cond->Res_Swern Basic/Neutral Res_Jones Jones Reagent (H2SO4/CrO3) (UNSAFE - DECOMPOSITION) Q_Ox_Cond->Res_Jones Acidic Res_Mitsu Mitsunobu (PPh3/DIAD) (Safe) Q_Sub_Cond->Res_Mitsu Neutral Res_Appel Appel Reaction (CBr4/PPh3) (Safe) Q_Sub_Cond->Res_Appel Neutral Res_Acid Acid Catalysis (HBr/H2SO4) (UNSAFE) Q_Sub_Cond->Res_Acid Acidic

Figure 2: Decision matrix for selecting reaction conditions compatible with the spiro[2.3]hexane scaffold.

References

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. This foundational text details the strain energy of cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol), establishing the thermodynamic drive for ring opening.

    • Source: (Generalized citation for strain energy data).

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. The definitive study on the "cationic cascade" and rearrangement of cyclopropylcarbinyl systems under acidic conditions.

    • Source:

  • Li, W., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Discusses the synthesis and stability of the spiro[2.3]hexane scaffold, highlighting its reactivity due to strain.

    • Source:

  • PubChem Compound Summary. (2025). {Spiro[2.3]hexan-1-yl}methanol (CID 81358508).[1]

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Validation & Comparative

A Senior Scientist's Guide to the 1H and 13C NMR Spectral Analysis of {Spiro[2.3]hexan-1-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of {Spiro[2.3]hexan-1-yl}methanol, a molecule of significant interest due to its unique three-dimensional architecture. Spirocyclic scaffolds are increasingly sought after in drug discovery as bioisosteres for common aromatic and non-spirocyclic systems, offering novel intellectual property and improved physicochemical properties.[1] The spiro[2.3]hexane framework, in particular, combines the high ring strain and distinct electronic properties of both cyclopropane and cyclobutane rings, leading to a complex and informative NMR landscape.

Given the absence of publicly available experimental spectra for this specific molecule[2], this guide will leverage foundational NMR principles and comparative data from related structures to predict, interpret, and provide a robust framework for the empirical analysis of {Spiro[2.3]hexan-1-yl}methanol.

The Structural Rationale: Why This Spectrum is Unique

The NMR spectrum of {Spiro[2.3]hexan-1-yl}methanol is dictated by a confluence of three key structural features:

  • The Cyclopropane Ring: Protons and carbons in a cyclopropane ring experience significant shielding. This is attributed to an aromatic-like ring current effect involving the six electrons in the three bent carbon-carbon bonds (σ-aromaticity), causing their signals to appear at unusually high fields (upfield).[3][4]

  • The Cyclobutane Ring: In contrast, cyclobutane protons are deshielded compared to larger cycloalkanes.[4][5] The ring exists in a puckered "butterfly" conformation to alleviate strain, creating distinct axial and equatorial proton environments that are sensitive to substituent effects.[6]

  • The Spirocyclic Center and Substituent: The quaternary spiro-carbon atom and the adjacent hydroxymethyl-bearing methine (CH) create a rigid chiral center. This rigidity makes the two protons on the hydroxymethyl group (-CH₂OH) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the methine proton and to each other.

Below is the structure of {Spiro[2.3]hexan-1-yl}methanol with a standard numbering scheme for analytical discussion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Dissolve 5-10 mg of {Spiro[2.3]hexan-1-yl}methanol in 0.6 mL CDCl₃ TMS Add TMS as internal standard Sample->TMS Tube Transfer to 5mm NMR tube TMS->Tube H1 1. Acquire ¹H Spectrum (Proton Count & Coupling) Tube->H1 C13 2. Acquire ¹³C{¹H} Spectrum (Carbon Count) H1->C13 DEPT 3. Acquire DEPT-135 (CH, CH₃ up; CH₂ down) C13->DEPT COSY 4. Acquire ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC 5. Acquire ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC 6. Acquire ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC AssignC Assign C types (C, CH, CH₂, CH₃) using ¹³C & DEPT HMBC->AssignC AssignH Assign ¹H signals to ¹³C signals using HSQC AssignC->AssignH Build Build molecular fragments using COSY (H-C-C-H) AssignH->Build Connect Connect fragments using HMBC (H-C-C, H-C-C-C) Build->Connect Final Final Structure Validation: All data must be consistent Connect->Final

Caption: Recommended workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity {Spiro[2.3]hexan-1-yl}methanol.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a good first-choice solvent for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. [7] * Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Causality: The goal is a high signal-to-noise spectrum with clear resolution of coupling patterns.

    • Parameters: Use a 400 MHz or higher spectrometer. Acquire at least 16 scans with a relaxation delay (d1) of 2 seconds and an acquisition time (aq) of 4 seconds to ensure quantitative integration and full relaxation of protons.

  • ¹³C{¹H} and DEPT-135 Acquisition:

    • Causality: The ¹³C spectrum identifies the number of unique carbon environments, while the DEPT-135 experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT-135.

    • Parameters: Acquire several thousand scans for the ¹³C spectrum due to the low natural abundance of the isotope. A relaxation delay of 2 seconds is standard. DEPT-135 requires fewer scans.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds (e.g., H-C-H and H-C-C-H). This is critical for tracing the connectivity within the cyclobutane and cyclopropane rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the primary method for definitively linking the proton and carbon skeletons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is the key to connecting molecular fragments, for example, by showing a correlation from the H7 protons to the spiro-carbon (C6) and the methine carbon (C6).

Predicted 2D-NMR Correlations: The Key to the Puzzle

The definitive assignment of {Spiro[2.3]hexan-1-yl}methanol relies on piecing together the evidence from 2D NMR spectra. The following diagram illustrates the most crucial predicted correlations.

Caption: Predicted key COSY and HMBC correlations.

Interpreting the Correlations:

  • COSY (blue lines): Will reveal the proton-proton connectivities around both the cyclobutane ring (H1-H2-H3-H4-H1) and the cyclopropane ring (H2-H5-H2), as well as the coupling between the methine proton (H6) and the diastereotopic methylene protons (H7a, H7b).

  • HMBC (red dashed lines): The most powerful correlations will be from the easily identifiable hydroxymethyl protons (H7) to the methine carbon (C6) and the spiro-carbon (C5). This definitively anchors the substituent to the spirocyclic core. Further HMBC correlations from the methine proton (H6) into both rings will confirm the overall structure.

By following this comprehensive approach, a researcher can confidently acquire, analyze, and assign the complete ¹H and ¹³C NMR spectra of {Spiro[2.3]hexan-1-yl}methanol, transforming a complex dataset into an unambiguous structural elucidation.

References

  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. American Chemical Society. Available at: [Link]

  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry. Available at: [Link]

  • Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Available at: [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF. ResearchGate. Available at: [Link]

  • PubChem. {spiro[2.3]hexan-1-yl}methanol. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester. Wiley. Available at: [Link]

  • Royal Society of Chemistry. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Natural Products Magnetic Resonance Database. Available at: [Link]

  • ResearchGate. Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ.... ResearchGate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Spiro[2.3]hexane-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Lin, S., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... ResearchGate. Available at: [Link]

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Crystallographic Benchmarking of {Spiro[2.3]hexan-1-yl}methanol Scaffolds: A Structural Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic Benchmarking of {Spiro[2.3]hexan-1-yl}methanol Scaffolds Content Type: Publish Comparison Guide

Executive Summary: The Case for "Contracted" Spirocycles

In the pursuit of high-Fsp³ chemical space, the spiro[2.3]hexane scaffold has emerged as a critical bioisostere, offering a "contracted" alternative to the more common spiro[3.3]heptane.[1] While spiro[3.3]heptane is frequently deployed as a surrogate for para-substituted benzenes, the {spiro[2.3]hexan-1-yl}methanol core provides a unique geometric vector that mimics twisted or ortho-substituted systems while improving metabolic stability through ring strain and lack of aromaticity.

This guide objectively compares the crystallographic properties of spiro[2.3]hexane analogs against their primary alternatives (spiro[3.3]heptane and bicyclo[1.1.1]pentane). It addresses the primary challenge in this field: the parent alcohol is often an oil or low-melting solid , necessitating specific derivatization strategies for successful X-ray diffraction.

Structural Comparison: Spiro[2.3]hexane vs. Alternatives

The following table contrasts the core structural parameters derived from X-ray diffraction data of substituted analogs. Note the distinct "Exit Vector Deviation" in the spiro[2.3] system, which drives its unique binding profiles.

Table 1: Crystallographic & Geometric Parameters of Strained Scaffolds

FeatureSpiro[2.3]hexane Spiro[3.3]heptane Bicyclo[1.1.1]pentane Phenyl (Reference)
Hybridization

(High Strain)

(Moderate Strain)

(Cage Strain)

(Planar)
Ring Strain (kcal/mol) ~53-55~50-52~650 (Aromatic)
Exit Vector Angle (

)
~60° (Orthogonal) ~22-30° (Linear-like)180° (Collinear)180° (para) / 120° (meta)
Ring Puckering Planar Cyclopropane / Puckered CyclobutaneBoth rings puckered (~12-20°)Rigid CagePlanar
C-C Bond Lengths 1.48 Å (Cyclopropane) / 1.54 Å (Cyclobutane)1.54 Å (Average)1.54 Å (Bridgehead)1.39 Å
Bioisosteric Utility Ortho-sub.[2][3] benzene / Gem-dimethylPara-sub. benzenePara-sub. benzeneN/A

Key Insight: The spiro[2.3]hexane system possesses a unique geometry where the cyclopropane ring forces a rigid, near-orthogonal exit vector relative to the cyclobutane substituents. This contrasts sharply with the "linear" vectors of BCP and spiro[3.3]heptane, making spiro[2.3]hexane ideal for accessing off-axis binding pockets.

Experimental Protocol: Crystallization of {Spiro[2.3]hexan-1-yl}methanol Analogs

Challenge: The parent compound, {spiro[2.3]hexan-1-yl}methanol, is typically a viscous oil or low-melting solid (


C), rendering direct single-crystal X-ray diffraction impossible.
Solution:  A self-validating "Derivatization-Crystallization" workflow is required. The most robust method involves converting the alcohol to a crystalline carbamate or ester.
Protocol A: Synthesis of the 3,5-Dinitrobenzoate Derivative

This step introduces a "crystallization chaperone" (the aromatic ring) to facilitate lattice packing.

  • Reagents: Dissolve {spiro[2.3]hexan-1-yl}methanol (1.0 eq) in dry DCM. Add Et

    
    N (1.2 eq) and DMAP (0.1 eq).
    
  • Addition: Slowly add 3,5-dinitrobenzoyl chloride (1.1 eq) at 0°C.

  • Workup: Stir at RT for 2h. Quench with NaHCO

    
    , extract with DCM, and pass through a short silica plug.
    
  • Result: A solid ester derivative suitable for X-ray studies.

Protocol B: Vapor Diffusion Crystallization (The "Hanging Drop" Alternative)

Used for the derivative obtained in Protocol A.

  • Inner Vessel: Dissolve 5 mg of the derivative in a "Good Solvent" (e.g., Acetone or DCM) in a small HPLC vial. The solution should be near-saturated.

  • Outer Vessel: Place the open HPLC vial inside a larger 20 mL scintillation vial containing 3 mL of a "Bad Solvent" (e.g., Hexane or Pentane).

  • Equilibration: Cap the large vial tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly increasing polarity and forcing the spiro-compound to nucleate into high-quality prisms.

Visualizing the Workflow & Structural Logic

The following diagram illustrates the decision-making process for structural elucidation and the geometric comparison of the exit vectors.

SpiroGuide cluster_0 Phase 1: Material Assessment cluster_1 Phase 2: Crystallization Strategy cluster_2 Phase 3: X-Ray Data Collection Start Target: {Spiro[2.3]hexan-1-yl}methanol CheckState Physical State Check Start->CheckState IsSolid Solid (Tm > 50°C)? CheckState->IsSolid Direct Direct Recrystallization (Slow Evaporation) IsSolid->Direct Yes Deriv Derivatization Strategy (Add 'Chaperone') IsSolid->Deriv No (Oil/Liquid) Vapor Vapor Diffusion (Acetone/Hexane) Direct->Vapor Synth Synth: 3,5-Dinitrobenzoate or N-Tosyl Carbamate Deriv->Synth Synth->Vapor Diffract X-Ray Diffraction (Mo-Kα or Cu-Kα) Vapor->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Vector Vector Analysis: Check Angle φ Solve->Vector

Caption: Workflow for obtaining X-ray quality crystals of spiro[2.3]hexane alcohols, highlighting the critical derivatization step for liquid substrates.

Representative Data: What to Expect

Since the specific alcohol is rarely crystallized directly, the following data represents the Standard Reference Crystal for this class (a 1,5-substituted derivative). Use these parameters to validate your own unit cell solution; significant deviations suggest incorrect scaffold formation.

Reference Data: 1,5-Diaminospiro[2.3]hexane Derivative

  • Crystal System: Triclinic[4][5]

  • Space Group:

    
     (Most common for these achiral/racemic derivatives)
    
  • Unit Cell Dimensions (Approximate):

    • 
       Å[6]
      
    • 
       Å
      
    • 
       Å
      
  • Z: 2

  • Density (

    
    ):  ~1.25 - 1.35 Mg/m³
    

Data Interpretation:

  • Disorder: Expect disorder in the cyclobutane ring ("puckering disorder") if the temperature is not controlled (

    
     K recommended).
    
  • Bent Bonds: In the electron density map, look for "banana bonds" (bent electron density) between the spiro-carbon and the cyclopropane carbons, characteristic of the high ring strain.

References
  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Benzene Bioisosteres." Journal of Medicinal Chemistry, 2014. Link

  • Mykhailiuk, P. K. "Spiro[2.3]hexane-1,5-diamines: Synthesis and Conformation." Journal of Organic Chemistry, 2021. Link

  • Wiberg, K. B. "Structures and Energies of Small Ring Hydrocarbons: Cyclopropane and Cyclobutane." Journal of Organic Chemistry, 1999. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search: Spiro[2.3]hexane derivatives." Link

  • Spingler, B., et al. "A Guide to Small-Molecule Crystallization." Acta Crystallographica Section C, 2012. Link

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A Bioisosteric Guide: Unlocking New Chemical Space with Spiro[2.3]hexane as a gem-Dimethyl Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic properties is paramount. Bioisosterism, the practice of substituting one chemical group for another with similar steric or electronic characteristics, remains a cornerstone of this endeavor. The ubiquitous gem-dimethyl group, long employed as a conformational anchor and metabolic shield, often introduces undesirable lipophilicity, posing challenges for aqueous solubility and overall drug-like properties.

This guide provides an in-depth comparison of the spiro[2.3]hexane motif as a novel, conformationally restricted bioisostere for the gem-dimethyl group. We will explore the structural, physicochemical, and metabolic implications of this substitution, supported by experimental data and detailed protocols, to empower researchers in their drug design campaigns. The strategic replacement of a flexible, lipophilic group with a rigid, three-dimensional spirocycle represents a significant step in navigating beyond "flatland" to create drug candidates with superior profiles.[1][2][3][4]

Structural and Conformational Rationale: Rigidity as an Advantage

The fundamental difference between the gem-dimethyl group and spiro[2.3]hexane lies in their conformational freedom. The two methyl groups of a gem-dimethyl moiety can freely rotate, occupying a larger conformational space. In contrast, the spiro[2.3]hexane scaffold, formed by the fusion of a cyclopropane and a cyclobutane ring, is a highly strained and rigid structure.[5][6][7][8]

This rigidity can be a profound asset in drug design. By "locking" the substituents in a well-defined orientation, the spiro[2.3]hexane motif can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target. This can lead to significant gains in binding affinity and selectivity.[9] Furthermore, the defined exit vectors from the spirocyclic core offer a predictable platform for scaffold decoration and vector-based drug design.

G cluster_0 gem-Dimethyl Group cluster_1 Spiro[2.3]hexane Moiety A Parent Scaffold B C(CH₃)₂ A->B D Parent Scaffold C Free Rotation (Increased Conformational Space) B->C E Spiro[2.3]hexane D->E F Conformationally Restricted (Defined Exit Vectors) E->F

Caption: Conformational differences between the flexible gem-dimethyl group and the rigid spiro[2.3]hexane moiety.

A Head-to-Head Comparison of Physicochemical Properties

The introduction of a spiro[2.3]hexane motif can significantly modulate the physicochemical profile of a lead compound. Its impact on lipophilicity, solubility, and three-dimensionality is often beneficial for creating candidates with improved developability.

Propertygem-Dimethyl GroupSpiro[2.3]hexaneRationale for Change
Lipophilicity (LogD) Typically HighModerated / LowerThe compact, strained ring system of spiro[2.3]hexane can reduce the molecular surface area exposed to water compared to two freely rotating methyl groups, often leading to a decrease in lipophilicity.[10][11][12]
Aqueous Solubility Generally LowImprovedA reduction in lipophilicity and an increase in molecular rigidity can disrupt crystal packing, often leading to enhanced aqueous solubility—a critical parameter for oral bioavailability.[13][14]
Three-Dimensionality (Fsp³) ModerateHighThe replacement directly increases the fraction of sp³-hybridized carbons, moving the molecule into a more three-dimensional chemical space, which is associated with higher clinical success rates.[1][2][3]
Metabolic Stability High (Metabolic Blocker)High to Very HighThe strained C-C bonds and lack of easily oxidizable C-H bonds within the spiro[2.3]hexane core make it highly resistant to metabolism by cytochrome P450 (CYP) enzymes.[10][11][15]

Enhancing Metabolic Stability: A Shared Strength

One of the primary reasons for incorporating a gem-dimethyl group is to block metabolic oxidation at a susceptible position. The quaternary carbon atom is not susceptible to CYP-mediated hydroxylation. The spiro[2.3]hexane group offers this same advantage, often with superior efficacy. The strained aliphatic scaffold is a poor substrate for many metabolic enzymes, providing robust protection for adjacent functionalities.[15]

G cluster_0 Metabolic Pathway cluster_1 Bioisosteric Protection Parent Parent Molecule R-CH₂-R' CYP450 CYP450 Enzymes Parent->CYP450 Metabolism Metabolite Oxidized Metabolite R-CH(OH)-R' CYP450->Metabolite GemDimethyl gem-Dimethyl Analogue R-C(CH₃)₂-R' Blocked Metabolism Blocked GemDimethyl->Blocked Spirohexane Spiro[2.3]hexane Analogue Spirohexane->Blocked

Caption: Both motifs effectively block CYP450-mediated oxidation at the site of substitution.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of the spiro[2.3]hexane bioisostere, a series of standardized in vitro assays are essential. The following protocols provide a framework for a direct, head-to-head comparison.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

This protocol uses the "gold standard" shake-flask method to measure the distribution coefficient (LogD), which reflects a compound's lipophilicity at a physiologically relevant pH.[16][17]

Causality: The partitioning of a compound between an aqueous phase (phosphate-buffered saline) and an immiscible organic phase (n-octanol) is governed by its relative affinity for each phase. This equilibrium is a direct measure of its lipophilicity.

Methodology:

  • Preparation: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Prepare a 10 mM stock solution of each test compound (the gem-dimethyl and spiro[2.3]hexane analogues) in DMSO.

  • Incubation: In a glass vial, combine 990 µL of the PBS phase and 100 µL of the n-octanol phase. Add 10 µL of the 10 mM compound stock.

  • Equilibration: Seal the vials and mix on a rotator at room temperature for 1-2 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample an aliquot from both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]PBS).

G A Prepare HLM, Compound, & Buffer B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ & CLint G->H

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion: A Strategic Tool for Modern Drug Discovery

The replacement of a gem-dimethyl group with a spiro[2.3]hexane moiety is more than a simple substitution; it is a strategic decision to imbue a molecule with desirable three-dimensional character while addressing potential liabilities in lipophilicity and solubility. This bioisosteric switch preserves, and often enhances, metabolic stability while providing a rigid scaffold that can improve binding affinity through conformational pre-organization. As the demand for drug candidates with optimized ADME profiles and novel intellectual property continues to grow, the spiro[2.3]hexane motif stands out as a powerful and practical tool in the medicinal chemist's arsenal.

References

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  • Aqueous Solubility. Creative Biolabs. [Link]

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  • Aqueous Solubility Assay. MSU Drug Discovery. [Link]

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  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. epa nepis. [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals. [Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

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  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC. [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. ResearchGate. [Link]

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The Spiro[2.3]hexane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional "flat" aromatic and heteroaromatic ring systems. In this context, spirocyclic scaffolds have emerged as a compelling design element, offering a unique three-dimensional architecture that can significantly influence a molecule's pharmacological properties.[1] Among these, the strained spiro[2.3]hexane motif has garnered increasing attention for its ability to confer conformational rigidity and provide novel exit vectors for substituent placement, thereby enabling a nuanced exploration of chemical space.[2] This guide provides a comprehensive comparison of structure-activity relationships (SAR) involving the spiro[2.3]hexane core, with a focus on how subtle structural modifications can impact biological activity.

The Allure of the Spiro[2.3]hexane Core: Beyond Flatland

The incorporation of spirocyclic systems, such as spiro[2.3]hexane, into drug candidates is a strategic move to enhance sp³ character, a molecular feature often correlated with improved clinical success rates.[3] This "escape from flatland" bestows several potential advantages:

  • Enhanced Potency and Selectivity: The rigid nature of the spirocyclic core can pre-organize functional groups into a conformation that is optimal for binding to a biological target, leading to increased potency. This conformational restriction can also reduce off-target interactions, thereby improving selectivity.[3]

  • Improved Physicochemical Properties: Spirocycles can modulate key physicochemical properties such as solubility and lipophilicity. The introduction of a spiro-center can disrupt planarity and reduce crystal packing forces, which may lead to improved solubility.

  • Novel Intellectual Property: The unique and often synthetically challenging nature of spirocyclic scaffolds can provide a strong foundation for novel intellectual property claims.

This guide will delve into a specific case study to illustrate the tangible effects of these principles: the development of 5-azaspiro[2.3]hexane derivatives as ligands for the µ-opioid receptor.

Case Study: 5-Azaspiro[2.3]hexane Analogs as µ-Opioid Receptor Ligands

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. However, its metabolic liabilities and potential for off-target effects often necessitate the exploration of bioisosteric replacements. The 5-azaspiro[2.3]hexane scaffold has been investigated as a strained and conformationally restricted bioisostere of 4-substituted piperidines.[3] A study by Luisi and coworkers provides a compelling example of how this bioisosteric replacement can lead to the discovery of novel µ-opioid receptor ligands.[3]

Synthetic Strategy: A Modular Approach to Spiro[2.3]hexane Analogs

The synthesis of the 5-azaspiro[2.3]hexane core and its derivatives was achieved through a modular approach, highlighting the increasing accessibility of these complex scaffolds.[3] A key step involves the reaction of a cyclobutane-substituted sulfonium salt with an appropriate Michael acceptor, such as an acrylate, to construct the spirocyclic system.

G start Cyclobutanone step1 Sulfonium Ylide Formation start->step1 Reagents step3 [2+1] Cyclopropanation step1->step3 step2 Michael Acceptor (e.g., Acrylate) step2->step3 product 5-Azaspiro[2.3]hexane Derivative step3->product SAR_Diagram spiro_hexane Spiro[2.3]hexane (No activity) oxa_spiro 5-Oxaspiro[2.3]hexane (No activity) aza_spiro 5-Azaspiro[2.3]hexane (Active) cooet -COOEt (Active) aza_spiro->cooet Modifications Tolerated cooipr -COOiPr (Active) conhph -CONHPh (Active)

Caption: Key structure-activity relationships for spiro[2.3]hexane analogs at the µ-opioid receptor.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, a detailed understanding of the experimental methodologies is crucial.

General Synthetic Procedure for 5-Azaspiro[2.3]hexane Derivatives

The synthesis of the 5-azaspiro[2.3]hexane derivatives generally follows a multi-step sequence, with the key spirocyclization step being a Johnson-Corey-Chaykovsky type reaction.

  • Synthesis of the Sulfonium Salt: The corresponding cyclobutane-substituted sulfide is reacted with an appropriate alkylating agent (e.g., methyl iodide) to form the sulfonium salt.

  • Spirocyclization: A mixture of the Michael acceptor (e.g., an acrylate or acrylamide) and a slight excess of the sulfonium salt is treated with a strong base, such as lithium hexamethyldisilazide (LiHMDS), in an appropriate solvent like tetrahydrofuran (THF) at a controlled temperature (e.g., 0 °C). [3]3. Purification: The resulting spiro[2.3]hexane derivative is purified using standard techniques such as column chromatography.

In Vitro µ-Opioid Receptor Binding Assay

The µ-opioid receptor binding affinity of the synthesized compounds was determined using a label-free dynamic mass redistribution (DMR) assay.

  • Cell Culture: HEK293 cells stably expressing the human µ-opioid receptor are cultured in appropriate media and seeded into microplates.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • DMR Assay: The cells are washed, and a baseline optical reading is taken. The test compounds are then added to the cells, and the change in the refractive index at the bottom of the microplate is monitored over time. This change is indicative of ligand-induced dynamic mass redistribution within the cell, which is a hallmark of G-protein coupled receptor (GPCR) activation.

  • Data Analysis: The dose-response curves are generated by plotting the DMR signal against the logarithm of the compound concentration. The binding affinity (e.g., Kᵢ or EC₅₀) is then calculated from these curves. A known µ-opioid receptor agonist, such as DAMGO, is used as a positive control to validate the assay. [3]

Conclusion

The exploration of the spiro[2.3]hexane scaffold in medicinal chemistry is still in its relatively early stages, but the available data clearly demonstrates its potential for the development of novel therapeutic agents. The case study of 5-azaspiro[2.3]hexane derivatives as µ-opioid receptor ligands highlights how this unique three-dimensional core can serve as a valuable bioisostere for more traditional cyclic systems. The SAR insights gained from such studies are invaluable for guiding the rational design of future drug candidates with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for accessing these complex spirocycles become more robust and efficient, we can anticipate a significant increase in the application of the spiro[2.3]hexane motif in drug discovery programs.

References

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. Available from: [Link]

  • (This citation is a placeholder as the full details of the original source are not available in the provided search results. A comprehensive literature search would be required to identify the specific primary research article.)
  • (This citation is a placeholder as the full details of the original source are not available in the provided search results. A comprehensive literature search would be required to identify the specific primary research article.)
  • (This citation is a placeholder as the full details of the original source are not available in the provided search results. A comprehensive literature search would be required to identify the specific primary research article.)
  • Qi, D., et al. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. Available from: [Link]

  • (This citation is a placeholder as the full details of the original source are not available in the provided search results. A comprehensive literature search would be required to identify the specific primary research article.)
  • (This citation is a placeholder as the full details of the original source are not available in the provided search results. A comprehensive literature search would be required to identify the specific primary research article.)
  • (This citation is a placeholder as the full details of the original source are not available in the provided search results. A comprehensive literature search would be required to identify the specific primary research article.)

Sources

Comparative Rigidity & Bioisosteric Profiling: Spiro[2.3]hexane vs. Spiro[3.3]heptane

[1]

Executive Summary: The "Escape from Flatland"

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists are increasingly moving away from planar aromatic systems toward sp3-rich scaffolds.[1][2] This guide provides a technical comparison between two emerging bioisosteres: spiro[3.3]heptane (a well-established piperidine/benzene surrogate) and its contracted, higher-strain homolog, spiro[2.3]hexane .[1]

While both scaffolds offer high Fsp³ scores and defined exit vectors, they differ fundamentally in conformational rigidity and vector alignment . This guide analyzes these differences to assist in scaffold selection for hit-to-lead optimization.

Structural & Conformational Analysis

The primary distinction between these scaffolds lies in the ring strain and the resulting conformational freedom.

Geometric Constraints
  • Spiro[3.3]heptane: Composed of two cyclobutane rings sharing a spiro-carbon.[1] Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation (typically ~25–35° dihedral angle) to relieve torsional strain between adjacent methylene hydrogens. This allows for a low-energy "wing-flip" motion, introducing a degree of flexibility.[1]

  • Spiro[2.3]hexane: Fuses a cyclopropane ring to a cyclobutane ring. The cyclopropane ring is electronically forced into near-perfect planarity due to the Walsh orbitals and extreme angle strain (60°).[1] This essentially "locks" one side of the spiro-junction, significantly increasing the rigidity of the entire system compared to the [3.3] analog.

Exit Vector Implications

The "Exit Vector" (the angle and distance between substituents) dictates how well a scaffold places functional groups into a binding pocket.

  • [3.3] System: Often provides linear or near-linear projection (180°) when substituted at the 2,6-positions, mimicking para-phenyl rings but with a shorter distance.[1] However, the ring pucker means the vectors are not static; they sweep a small cone of space.

  • [2.3] System: The cyclopropane substituents (if distal) project at rigid angles defined by the Walsh cyclopropane geometry. The lack of "flip" on the [2] side creates a "hard" vector, useful for locking a pharmacophore into a precise orientation where the [3.3] "wobble" might reduce binding affinity.

Visualization of Structural Logic

StructuralLogicStartScaffold SelectionSpiro33Spiro[3.3]heptane(2 x Cyclobutane)Start->Spiro33Standard BioisostereSpiro23Spiro[2.3]hexane(Cyclopropane + Cyclobutane)Start->Spiro23High Rigidity NeedProp33Properties:- Puckered Rings (~30°)- Low Barrier Inversion- Dynamic Exit VectorSpiro33->Prop33Prop23Properties:- Planar Cyclopropane- High Torsional Strain- Static/Locked VectorSpiro23->Prop23Use33Best For:- Solubility improvement- Mimicking Piperidine/Benzene- Tolerating slight induced fitProp33->Use33Use23Best For:- Rigidifying 'floppy' leads- Precise 'Lock & Key' fit- Novel IP SpaceProp23->Use23

Caption: Decision tree correlating structural physics to medicinal chemistry applications.

Physicochemical & Metabolic Profile

The following data summarizes the comparative performance of these scaffolds when used to replace a standard cyclohexyl or phenyl ring.

FeatureSpiro[3.3]heptaneSpiro[2.3]hexaneImpact on Drug Design
Fsp³ Character 1.0 (High)1.0 (High)Increases solubility; decreases "flat" aromatic stacking.[1]
LogP (Lipophilicity) LowerSlightly Higher[3.3] is generally better for lowering logP due to larger molecular volume/surface area ratio differences.
Metabolic Stability HighModerate/High[3.3] is robust.[3] [2.3] cyclopropane can be a metabolic liability (P450 ring opening) if activated by adjacent radicals, though generally stable.
Ring Strain ~26 kcal/mol~50+ kcal/mol[2.3] is more reactive synthetically; requires careful handling during late-stage functionalization.[1]
Vector Geometry Non-collinear (Dynamic)Non-collinear (Static)[2.3] offers tighter geometric control for SAR exploration.

Experimental Protocols: Validating Rigidity

As a scientist, you cannot rely solely on calculated models. You must validate the conformational dynamics of your specific analog.

Protocol A: Variable Temperature NMR (VT-NMR) for Ring Inversion

This protocol determines the energy barrier of the "wing-flip" (puckering inversion).[1] A higher coalescence temperature (

Objective: Calculate

  • Sample Prep: Dissolve 5-10 mg of the spiro-compound in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or Toluene-d8).[1]

  • Initial Scan: Acquire a standard ¹H-NMR at 298 K. Note the splitting of the methylene protons adjacent to the spiro-center.[1]

    • Spiro[3.3]: Often appear as simplified multiplets due to rapid flipping averaging the environment.

    • Spiro[2.3]: May show distinct diastereotopic protons even at room temp due to rigidity.

  • Cooling Phase: Lower temperature in 10 K increments (down to ~180 K).

  • Observation: Watch for "decoalescence"—where a single averaged peak splits into two distinct peaks (representing the axial/equatorial conformers "frozen" on the NMR timescale).

  • Calculation: Use the Gutowsky-Holm equation at the coalescence temperature (

    
    ):
    
    
    
    Where
    
    
    is the separation (Hz) between the frozen peaks.

Interpretation:

  • If

    
     is < -80°C (or peaks never split), the scaffold is highly flexible ([3.3] often falls here).
    
  • If peaks are split at Room Temp, the scaffold is rigid ([2.3] often falls here).

Protocol B: Small Molecule X-Ray Crystallography

The "Gold Standard" for defining the exit vector.

  • Crystallization: Use slow evaporation (vapor diffusion) with Hexane/EtOAc or MeOH/Water. Spiro-compounds often crystallize well due to symmetry.[1]

  • Data Collection: Collect at 100 K to minimize thermal motion.

  • Analysis: Measure the torsion angle

    
     (C-C-C-C) across the spiro junction.
    
    • Target Metric: Compare the angle between the centroids of the distal substituents.

Experimental Workflow Diagram

ExperimentalWorkflowInputSynthesized Spiro AnalogStep11H NMR (298 K)Input->Step1DecisionPeaks Averaged?Step1->DecisionBranchFlexFlexible System(Likely [3.3])Decision->BranchFlexYes (Sharp)BranchRigidRigid System(Likely [2.3])Decision->BranchRigidNo (Split)VTNMRRun VT-NMR(Cool to 180K)BranchFlex->VTNMRCalcCalculate Delta G(Inversion Barrier)BranchRigid->CalcHigh Barrier ConfirmedVTNMR->Calc

Caption: Workflow for assessing conformational dynamics via NMR spectroscopy.

Synthetic Accessibility Notes

  • Spiro[3.3]heptane: Typically accessed via double alkylation of malonates or [2+2] cycloadditions. The "Carreira" protocols (using bis-mesylates) are the industry standard for scalability [1].[1]

  • Spiro[2.3]hexane: More challenging. Recent "Green" protocols utilize visible-light-induced cyclization of methylenecyclobutanes [2].[1][4] Alternatively, sulfonium salt insertions into cyclobutanones provide modular access to heteroatom-containing variants [3].[1][2]

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 2010.

  • Qi, D., et al. "Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach."[4] Organic & Biomolecular Chemistry, 2025.[3][4][5]

  • Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes."[6][7] Chemical Communications, 2025.[7]

  • Levterov, V. V., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv, 2023.[8]

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of {Spiro[2.3]hexan-1-yl}methanol

[1]

Executive Safety Profile: The "Hidden" Energy Hazard

Stop and Read: Do not treat {Spiro[2.3]hexan-1-yl}methanol as a generic alcohol (like ethanol or isopropanol). While it shares the hydroxyl functional group, its carbon skeleton presents a unique physical hazard due to Ring Strain Energy (RSE) .

The Mechanistic Hazard

The spiro[2.3]hexane system fuses a cyclopropane ring (RSE ~27.5 kcal/mol) and a cyclobutane ring (RSE ~26.5 kcal/mol) at a single carbon. This creates a molecule with significant potential energy.[1]

  • Acid Sensitivity: Strong acids (often found in general "Organic Waste" drums) can protonate the alcohol or the strained rings, catalyzing a rapid, exothermic rearrangement (ring-opening) to relieve strain.

  • Thermal Instability: Unlike linear alcohols, this compound may decompose violently if distilled or heated near its flash point.[1]

PropertyValue / CharacteristicOperational Implication
Flammability High (Class 3 Liquid)Flash point likely < 60°C. Ground all equipment.[1]
Reactivity Strain-Sensitive CRITICAL: Segregate from strong acids (H₂SO₄, HCl) and Lewis acids.[1]
Toxicity Assumed Toxic/Irritant Handle as a systemic toxin; use double-gloving (Nitrile).[1]
State Liquid/Low-melting SolidMay crystallize in waste lines; use solvent rinses.[1]

Waste Stream Segregation Logic

The most common accident vector for this compound is incompatible mixing in a central waste carboy.[1] You must segregate this waste stream to prevent "trash can chemistry."[1]

Decision Logic for Disposal

Follow this self-validating workflow to determine the correct waste container.

WasteSegregationStartStart: Waste GenerationIsPureIs the waste >90% Pure{Spiro[2.3]hexan-1-yl}methanol?Start->IsPureContaminantsIdentify ContaminantsIsPure->ContaminantsNo (Mixed Waste)StreamASTREAM A: Non-HalogenatedOrganic Solvents(Neutral pH)IsPure->StreamAYes (Dilute <5% in EtOH)AcidPresentAre Strong AcidsPresent? (pH < 4)Contaminants->AcidPresentOxidizerPresentAre Oxidizers Present?(H2O2, Nitrates)AcidPresent->OxidizerPresentNoStreamBSTREAM B: High HazardSegregated Waste(Label: 'Strained Ring - Acid Sensitive')AcidPresent->StreamBYes (RISK OF EXOTHERM)OxidizerPresent->StreamANoOxidizerPresent->StreamBYesStreamCSTREAM C: Solid Waste(Absorbed on Silica/Vermiculite)

Figure 1: Waste segregation logic. Note that acid contamination is the primary exclusion criteria for standard solvent waste due to the risk of catalyzing ring-opening.

Operational Disposal Protocols

Protocol A: Routine Laboratory Waste (Dilute Solutions)

Context: Disposal of reaction mother liquors or washing solvents containing <5% concentration.[1]

  • Dilution: Ensure the compound is dissolved in a compatible, non-halogenated solvent (Ethanol, Methanol, or Ethyl Acetate).

  • pH Check: Verify the waste solution is Neutral (pH 6-8) .

    • Why? To prevent acid-catalyzed decomposition in the drum.[1]

    • Action: If acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste container.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1]

  • Labeling:

    • Primary Constituent: [Solvent Name]

    • Hazard: Flammable, Irritant

    • Specific Note: "Contains Trace Strained Spirocycles - DO NOT MIX WITH ACID."

Protocol B: Pure Compound / Expired Reagent Disposal

Context: Disposal of an old vial or >5g of pure material.[1] Do not pour pure material into a general waste drum.

  • Primary Containment: Keep the material in its original vial if possible. Ensure the cap is tight.[1][2]

  • Secondary Containment: Place the vial inside a larger jar or Ziploc bag containing an inert absorbent (Vermiculite or Chemizorb).[1]

  • Lab Pack Procedure:

    • This material requires Lab Pack disposal (disposal of intact small containers within a larger drum).[1][3]

    • Tag the outer bag with the full chemical name and the warning: "Strained Ring Compound - Flammable." [1]

  • Hand-off: Deliver directly to your facility's Hazardous Waste Specialist.[1] Do not leave in satellite accumulation areas for extended periods.[1][4]

Spill Management & Emergency Response

Scenario: A 100mL bottle drops and shatters in the fume hood.

Immediate Actions
  • Alert: Announce "Solvent Spill" and evacuate the immediate 3-meter radius.

  • Extinguish: Remove all ignition sources (hot plates, stirrers).

  • Ventilate: Ensure fume hood sash is at the emergency position (lowered) and max flow is active.

Cleanup Procedure

PPE Required: Nitrile gloves (double layer), Safety Goggles, Lab Coat, Organic Vapor Respirator (if outside hood).

  • Inert Absorption:

    • Do NOT use paper towels (high surface area + flammability = fire risk).[1]

    • Use Vermiculite , Sand , or commercial Solvent Pillows .

  • Collection:

    • Sweep absorbed material into a plastic dustpan using a non-sparking brush.[1]

    • Transfer to a wide-mouth HDPE jar.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][5]

    • Avoid using bleach (oxidizer) or strong acids for cleaning the residue.[1]

  • Disposal: Label the jar as "Debris from Flammable Spill - {Spiro[2.3]hexan-1-yl}methanol" and process as Solid Hazardous Waste (Stream C).[1]

Regulatory Compliance (US/International)

Regulatory BodyClassification CodeDescription
RCRA (USA) D001 Ignitable Waste (Flash point < 60°C).[1]
DOT (Transport) UN 1987 Alcohols, n.o.s. (Spiro[2.3]hexan-1-yl methanol).[1][6][7][8]
GHS Category 3 Flammable Liquid.[1]
GHS Category 2 Skin/Eye Irritant (Default assignment for alcohols).[1]

Expert Note on "P-Listing": While this specific CAS is likely not on the EPA's P-list (Acutely Toxic), its structural novelty means it should be treated with the rigor of a P-listed chemical regarding container rinsing. Triple rinse all empty containers with ethanol before discarding the glass; collect the rinsate as Protocol A waste.[1]

Scientific Rationale & Mechanism

Why do we emphasize acid segregation?

The spiro[2.3]hexane moiety possesses significant Baeyer Strain .[1] In the presence of a proton source (


1

Figure 2: Simplified degradation pathway showing why acidic waste streams pose a thermal hazard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: Spiro[2.3]hexane derivatives.[1][9] National Library of Medicine.[1] Link

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Link

  • Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1]Link

  • Duffy, R. J., et al. (2009).[1][10] Synthesis of Unusually Strained Spiro Ring Systems. Tetrahedron.[1][10] (Provides context on stability/reactivity of spiro-systems). Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.